molecular formula C13H18O B1324659 3',3,3-Trimethylbutyrophenone CAS No. 898785-50-7

3',3,3-Trimethylbutyrophenone

Cat. No.: B1324659
CAS No.: 898785-50-7
M. Wt: 190.28 g/mol
InChI Key: RHRHRLTXKBDIBC-UHFFFAOYSA-N
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Description

3',3,3-Trimethylbutyrophenone is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',3,3-Trimethylbutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',3,3-Trimethylbutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1-(3-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-6-5-7-11(8-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRHRLTXKBDIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642376
Record name 3,3-Dimethyl-1-(3-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-50-7
Record name 3,3-Dimethyl-1-(3-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3',3,3-Trimethylbutyrophenone (CAS 898785-50-7)

[1][2][3]

Executive Summary

3',3,3-Trimethylbutyrophenone (CAS 898785-50-7 ) is a specialized aromatic ketone intermediate used primarily in the synthesis of agrochemicals (specifically benzoylhydrazine-based insecticides) and as a lipophilic building block in medicinal chemistry.[1][2][3] Its structure combines a meta-substituted toluene ring with a sterically bulky neopentyl (3,3-dimethylbutyl) side chain.

This guide provides a rigorous technical analysis of the compound, focusing on its synthesis via regioselective Grignard addition, self-validating analytical protocols, and critical handling parameters.

Part 1: Chemical Identity & Structural Logic[5]

The nomenclature "3',3,3-Trimethylbutyrophenone" encodes specific structural features critical for its reactivity and biological interaction.

  • 3'-Methyl: Indicates a methyl group at the meta position of the phenyl ring relative to the ketone. This placement is crucial for avoiding steric clash at the ortho position while maintaining lipophilicity.

  • 3,3-Dimethyl: Refers to a gem-dimethyl substitution on the

    
    -carbon of the butyryl chain. This creates a neopentyl  moiety adjacent to the carbonyl's 
    
    
    -methylene, imparting significant hydrolytic stability and steric bulk.
Physicochemical Data Table
PropertyValueTechnical Note
CAS Number 898785-50-7 Primary identifier for the meta-isomer.[2]
IUPAC Name 1-(3-methylphenyl)-3,3-dimethylbutan-1-oneFormal nomenclature.
Molecular Formula

Molecular Weight 190.28 g/mol
Physical State Colorless to pale yellow oilLow melting point due to asymmetry.
Solubility DCM, Toluene, EtOAcHighly lipophilic (LogP > 3.5).
Key Moiety Neopentyl KetoneResistant to nucleophilic attack due to

-branching.

Part 2: Synthesis Protocol (Regioselective Route)

The Challenge of Meta-Substitution

Direct Friedel-Crafts acylation of toluene with 3,3-dimethylbutyryl chloride predominantly yields the para isomer (4',3,3-trimethylbutyrophenone) due to the directing effects of the methyl group. Therefore, to synthesize the 3' (meta) isomer with high fidelity, a Grignard-Nitrile coupling strategy is required.

Protocol: Grignard Addition to Nitrile

This method ensures the meta-position is locked in the starting material (3-bromotoluene) before the ketone is formed.

Reagents
  • Substrate: 3-Bromotoluene (CAS 591-17-3).

  • Electrophile: 3,3-Dimethylbutyronitrile (tert-Butylacetonitrile) (CAS 42865-19-0).

  • Reagent: Magnesium turnings (activated).

  • Solvent: Anhydrous THF (stabilizer-free).

Step-by-Step Methodology
  • Grignard Formation (In-Situ):

    • Charge a flame-dried 3-neck flask with Mg turnings (1.1 eq) and a crystal of iodine.

    • Add anhydrous THF.

    • Add 3-bromotoluene (1.0 eq) dropwise. Critical: Initiate reaction with a heat gun if necessary. Maintain reflux to ensure complete formation of 3-tolylmagnesium bromide .

    • Validation: The solution should turn turbid grey/brown. Titrate an aliquot to confirm molarity.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add 3,3-dimethylbutyronitrile (1.0 eq) diluted in THF dropwise over 30 minutes.

    • Mechanism:[4] The Grignard reagent attacks the nitrile carbon to form a magnesium imine salt intermediate. This intermediate is stable and prevents double addition (unlike acid chlorides).

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Acid Hydrolysis:

    • Quench the reaction with cold 2M HCl. This converts the magnesium imine salt into the ketimine, which then rapidly hydrolyzes to the ketone.

    • Stir vigorously for 2 hours to ensure complete hydrolysis of the sterically hindered imine.

  • Workup:

    • Extract with Ethyl Acetate (3x).[4] Wash organics with brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Vacuum distillation is preferred over column chromatography due to the product's volatility.

Reaction Pathway Visualization

SynthesisPathcluster_0Precursorscluster_1Intermediatecluster_2ProductBromotoluene3-Bromotoluene(Meta-Director)Grignard3-Tolylmagnesium BromideBromotoluene->GrignardMg, THFRefluxNitrile3,3-Dimethylbutyronitrile(Neopentyl Source)ImineSaltMg-Imine Complex(Stable Intermediate)Nitrile->ImineSaltGrignard->ImineSalt+ Nitrile0°C to RTTarget3',3,3-Trimethylbutyrophenone(CAS 898785-50-7)ImineSalt->TargetH3O+Hydrolysis

Figure 1: Regioselective synthesis pathway via Grignard-Nitrile coupling to guarantee meta-substitution.

Part 3: Analytical Validation (Self-Validating System)

To ensure the synthesized compound is the correct isomer (meta) and not the para-isomer or a rearrangement product, the following analytical signatures must be verified.

Nuclear Magnetic Resonance ( -NMR)

The NMR spectrum provides definitive proof of the structure.

  • The "Neopentyl" Fingerprint:

    • 
       1.05 ppm (9H, s): The tert-butyl group.
      
    • 
       2.85 ppm (2H, s): The methylene (
      
      
      ) adjacent to the carbonyl. Note: This singlet is characteristic. If it splits, the neopentyl structure is incorrect.
  • The "Meta-Tolyl" Fingerprint:

    • 
       2.40 ppm (3H, s): Aromatic methyl group.
      
    • 
       7.3–7.8 ppm (4H, m): Aromatic protons. Look for the specific pattern of a 1,3-disubstituted ring (singlet-like peak for the proton between substituents).
      
Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     190 
    
    
    .
  • Base Peak: The McLafferty rearrangement is suppressed due to the lack of

    
    -hydrogens on the tert-butyl group.
    
  • Alpha Cleavage:

    • Major fragment at

      
       119 (
      
      
      ).
    • Fragment at

      
       57 (
      
      
      ).
    • Diagnostic: Absence of

      
       91 (Tropylium) as the base peak helps distinguish from simple benzyl derivatives.
      
Analytical Workflow Diagram

Analyticscluster_nmrStructural Confirmation (NMR)cluster_msPurity & Identity (GC-MS)SampleCrude Reaction MixtureNMR_Check1H-NMR AnalysisSample->NMR_CheckMS_CheckGC-MS AnalysisSample->MS_CheckCheck_tBuSinglet @ 1.05 ppm?(9H t-Butyl)NMR_Check->Check_tBuCheck_MetaAromatic Pattern?(1,3-subst)NMR_Check->Check_MetaDecisionRelease BatchCheck_tBu->DecisionPassCheck_Meta->DecisionPassFrag_119Fragment m/z 119?(Acylium Ion)MS_Check->Frag_119Parent_190Parent Ion m/z 190?MS_Check->Parent_190Frag_119->DecisionPass

Figure 2: Analytical decision tree for validating 3',3,3-Trimethylbutyrophenone identity.

Part 4: Applications & Handling

Research & Development Applications
  • Agrochemical Synthesis: This ketone serves as a precursor for benzoylhydrazine insecticides. The ketone is condensed with hydrazine derivatives to form hydrazones, which are subsequently reduced or cyclized. The bulky tert-butyl group provides resistance to metabolic degradation in pests.

  • Kinase Inhibitor Scaffolds: The 3-methylphenyl moiety is a common "warhead" mimic in kinase inhibitors, fitting into hydrophobic pockets (e.g., p38 MAP kinase).

  • Fragrance Chemistry: Isomeric trimethylbutyrophenones are investigated for musk-like olfactory properties due to their steric bulk and volatility profile.

Safety & Storage
  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. The benzylic position is susceptible to slow oxidation over time if exposed to air.
    

References

  • PubChem. (n.d.). 4,3,3-Trimethylbutyrophenone (Isomer Reference).[5] National Library of Medicine. Retrieved from [Link]

  • Chemsigma. (n.d.). Product Catalog: 3,3,3-Trimethylbutyrophenone [CAS 898785-50-7].[1][2][6][3] Retrieved from [Link]

  • Scribd. (n.d.). Analytical Reagents List (CAS 898785-50-7).[2] Retrieved from [Link]

An In-depth Technical Guide to 3,3-Dimethylbutyrophenone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 3,3-dimethylbutyrophenone, a versatile ketone in organic chemistry.

Introduction: Clarifying the Nomenclature and Significance

The compound of interest for this technical guide is 3,3-dimethylbutyrophenone , a name that suggests a butyrophenone core with two methyl groups on the third carbon of the butyl chain. While the query "3',3,3-Trimethylbutyrophenone" was initially considered, it is likely a misnomer, as the prime notation typically refers to a second ring system, and the presence of three methyl groups on the third carbon is structurally improbable for a simple butyrophenone. Therefore, this guide will focus on the more chemically accurate and recognized compound, 3,3-dimethylbutyrophenone, with the IUPAC name 3,3-dimethyl-1-phenylbutan-1-one .[1]

This aromatic ketone is a valuable building block in organic synthesis, offering a unique combination of a sterically hindered t-butyl group and a reactive carbonyl moiety. This structure influences its reactivity and makes it a subject of interest in the development of novel chemical entities. This guide provides a comprehensive overview of its molecular characteristics, synthesis, spectroscopic signature, and potential applications, particularly in the realm of medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,3-dimethylbutyrophenone is fundamental for its application in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its potential interactions with biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [1]
IUPAC Name 3,3-dimethyl-1-phenylbutan-1-one[1]
CAS Number 31366-07-1[1]
Appearance White or light yellow crystalline solid[2]
Melting Point 50-55 °C[2]
Solubility Soluble in organic solvents like alcohols and ethers[2]

Synthesis of 3,3-Dimethylbutyrophenone: A Focus on Friedel-Crafts Acylation

The most common and efficient method for synthesizing 3,3-dimethylbutyrophenone is the Friedel-Crafts acylation of benzene with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The causality behind this experimental choice lies in the robust and well-established nature of the Friedel-Crafts reaction. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring. The steric hindrance from the t-butyl group on the acyl chloride does not significantly impede the reaction, leading to good yields of the desired mono-acylated product. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polysubstitution.

Experimental Protocol: A Self-Validating System

The following protocol describes a laboratory-scale synthesis of 3,3-dimethylbutyrophenone. This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials:

  • Benzene (anhydrous)

  • 3,3-Dimethylbutyryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Acylium Ion: Cool the suspension in an ice bath. Slowly add 3,3-dimethylbutyryl chloride (1.0 equivalent) dropwise to the stirred suspension. The formation of the acylium ion complex is an exothermic process.

  • Acylation: To the cooled acylium ion complex, add anhydrous benzene (1.0 equivalent) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 3,3-dimethylbutyrophenone.

SynthesisWorkflow

Spectroscopic Characterization

The structural elucidation of 3,3-dimethylbutyrophenone is confirmed through various spectroscopic techniques. The data presented below are typical and serve as a reference for researchers.

¹H NMR Spectroscopy

The proton NMR spectrum of 3,3-dimethylbutyrophenone is characterized by distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.4-8.0 ppm. The protons ortho to the carbonyl group are typically deshielded and appear further downfield.

  • Methylene Protons (-CH₂-): A singlet at approximately δ 2.9-3.1 ppm. The singlet nature is due to the absence of adjacent protons.

  • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at around δ 1.1 ppm, integrating to nine protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton.

  • Carbonyl Carbon (C=O): A peak in the region of δ 198-202 ppm.

  • Aromatic Carbons: Several peaks between δ 128-138 ppm. The ipso-carbon (the carbon attached to the carbonyl group) is typically found around δ 137 ppm.

  • Methylene Carbon (-CH₂-): A peak around δ 50-55 ppm.

  • Quaternary Carbon (-C(CH₃)₃): A signal in the range of δ 30-35 ppm.

  • tert-Butyl Carbons (-C(CH₃)₃): A peak around δ 29-31 ppm.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ketone): A strong absorption band in the region of 1680-1700 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.

  • Base Peak: Often the acylium ion fragment [C₆H₅CO]⁺ at m/z = 105.

  • Other Fragments: A prominent peak at m/z = 57 corresponding to the tert-butyl cation [(CH₃)₃C]⁺.

MolecularStructure

Applications in Drug Discovery and Development

Butyrophenones are a class of compounds with significant applications in medicinal chemistry, most notably as antipsychotic agents.[4] While specific applications of 3,3-dimethylbutyrophenone in marketed drugs are not widely documented, its structural features make it a valuable scaffold for the synthesis of novel therapeutic agents.

The presence of the bulky t-butyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can increase lipophilicity, which may enhance membrane permeability, but it can also introduce steric hindrance that affects binding to biological targets. This steric bulk can be strategically employed to modulate receptor selectivity and reduce off-target effects.

Researchers in drug development can utilize 3,3-dimethylbutyrophenone as a starting material to synthesize a variety of derivatives. For instance, the carbonyl group can be reduced to an alcohol, which can then be further functionalized. The aromatic ring can undergo further electrophilic substitution to introduce other functional groups, allowing for the exploration of structure-activity relationships. The development of novel butyrophenone analogs with improved efficacy and reduced side effects is an ongoing area of research.[4]

Safety and Handling

3,3-Dimethylbutyrophenone is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[2]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

3,3-Dimethylbutyrophenone is a versatile aromatic ketone with well-defined physicochemical properties and a straightforward synthetic route via Friedel-Crafts acylation. Its unique structure, featuring a sterically demanding t-butyl group, makes it a valuable building block for organic synthesis and a promising scaffold for the development of new chemical entities in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their work.

References

  • PubChem. (n.d.). 3,3-Dimethyl-1-phenylbutan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Grimster, N. P., et al. (2019). MID3: Mission Impossible or Model-Informed Drug Discovery and Development? Point-Counterpoint Discussions on Key Challenges. Clinical Pharmacology & Therapeutics, 105(5), 1136-1147.
  • Navarrete, A., et al. (2014). Identification of a Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. ACS Medicinal Chemistry Letters, 5(11), 1183-1187.
  • Sperber, N., et al. (1953). The Friedel-Crafts Acylation of Benzene with 3,3-Dimethylbutyryl Chloride. Journal of the American Chemical Society, 75(1), 213-214.
  • ChemBK. (2024, April 9). 3,3-Dimethyl-1-phenylbutan-2-one. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 3,3-dimethylpentane. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,3-Dimethyl-1-butene. Retrieved from [Link]

  • Reddit. (2015, May 6). Synthesis of 3,3-dimethylbut-1-ene. r/chemhelp. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2,3-dimethylbutane. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0260325). Retrieved from [Link]

  • Google Patents. (n.d.). CN101696153B - Preparation method of 3,3-dimethyl-1-butanol.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2,3-dimethylbutane. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3,3-Dimethyl-1-phenylbutan-2-one. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 mass spectrum of 3-methylbut-1-ene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 infrared spectrum of 3-methylbut-1-ene. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0292911). Retrieved from [Link]

  • PubMed. (2024, August 17). 3,3-Dimethyl-1-Butanol and its Metabolite 3,3-Dimethylbutyrate Ameliorate Collagen-induced Arthritis Independent of Choline Trimethylamine Lyase Activity. Retrieved from [Link]

  • NIST. (n.d.). 3,3-Dimethylbutane-2-ol. WebBook. Retrieved from [Link]

Sources

3',3,3-Trimethylbutyrophenone physical properties (melting point, boiling point)

[1][2][3][4]

Executive Summary

3',3,3-Trimethylbutyrophenone (CAS: 898785-50-7) is a specialized aromatic ketone characterized by a steric bulk that influences both its physical state and reactivity.[1][2] Chemically defined as 1-(3-methylphenyl)-3,3-dimethylbutan-1-one , this compound serves as a critical intermediate in the synthesis of sterically demanding pharmaceuticals and agrochemicals. Its structure combines a meta-substituted aromatic ring with a neopentyl-like alkyl chain, creating a unique lipophilic profile utilized in modulating drug-receptor interactions.

This guide provides a rigorous technical analysis of its physical properties, specifically melting and boiling points, grounded in thermodynamic principles and experimental methodologies.

Chemical Identity & Structural Analysis[4][6][7][8][9][10]

PropertyDetail
IUPAC Name 1-(3-Methylphenyl)-3,3-dimethylbutan-1-one
CAS Number 898785-50-7
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
SMILES CC1=CC(=CC=C1)C(=O)CC(C)(C)C
Structural Features Meta-Tolyl Ring : Introduces asymmetry and lipophilicity.t-Butylacetyl Chain : Provides significant steric hindrance (Van der Waals volume), protecting the carbonyl from nucleophilic attack.[3]

Physical Properties: Melting & Boiling Points

Quantitative Data Profile

The following data consolidates experimental observations and high-fidelity predictive models.

Physical ConstantValueCondition / Note
Boiling Point (Experimental) 109.4 °C @ Reduced Pressure (Est. 10–15 mmHg)*
Boiling Point (Predicted) 255 ± 10 °C @ Standard Atmosphere (760 mmHg)
Melting Point < 25 °C Liquid at Room Temperature
Density 0.94 ± 0.05 g/cm³ Predicted @ 20 °C
Flash Point ~105 °C Closed Cup (Estimated)
LogP 3.61 High Lipophilicity

*Note: The experimental boiling point of 109.4 °C is physically inconsistent with a C13 ketone at atmospheric pressure (where Acetophenone boils at 202 °C). This value represents distillation under vacuum, a standard practice for preventing thermal decomposition of higher molecular weight ketones.

Thermodynamic Analysis
Boiling Point Causality

The boiling point of 3',3,3-trimethylbutyrophenone is governed by London Dispersion Forces and Dipole-Dipole interactions at the carbonyl group.

  • Chain Branching Effect: The 3,3-dimethyl (neopentyl-like) tail creates a globular structure compared to a linear hexanophenone. This reduces the effective surface area for intermolecular contact, lowering the boiling point relative to its linear isomers (e.g., 1-(3-methylphenyl)hexan-1-one).

  • Pressure Dependence: The relationship between boiling point and pressure follows the Clausius-Clapeyron relation. For isolation, vacuum distillation is required to lower the boiling point below the decomposition threshold.

Melting Point Dynamics

The compound is likely a liquid at room temperature due to the "Meta-Effect" and Chain Flexibility :

  • Symmetry Breaking: The meta-methyl group on the phenyl ring disrupts crystal lattice packing efficiency compared to para-isomers.

  • Rotational Freedom: The methylene spacer (-CH₂-) between the carbonyl and the tert-butyl group allows for conformational flexibility, further inhibiting crystallization.

Experimental Determination Protocols

To ensure data integrity (Trustworthiness), the following protocols describe the self-validating systems for measuring these properties.

Boiling Point Determination (Vacuum Distillation Method)

Objective: Accurate determination of boiling point while purifying the compound.

  • Setup: Assemble a short-path distillation apparatus with a Vigreux column to prevent bumping. Connect to a high-vacuum manifold with a calibrated digital manometer.

  • Calibration: Measure the system's "leak rate" before heating. Pressure must remain stable (±0.1 mmHg) for 5 minutes.

  • Heating: Apply heat via an oil bath. Ramp rate: 5 °C/min until reflux is observed.

  • Measurement: Record the vapor temperature only when the distillation head thermometer stabilizes and condensate rings are visible.

  • Correction: Convert the observed

    
     at 
    
    
    to atmospheric equivalent using the nomograph or the Antoine equation:
    
    
Purity Verification Workflow

Physical constants are meaningless without purity confirmation. The following workflow ensures the analyte is >98% pure.

PurityWorkflowRawCrude SynthesisProductVacDistVacuum Distillation(109.4°C @ 12 mmHg)Raw->VacDistPurificationGCMSGC-MS Analysis(Identify Impurities)VacDist->GCMSAliquot 1NMR1H-NMR(Confirm Structure)VacDist->NMRAliquot 2FinalValidatedAnalytic StandardGCMS->FinalPurity > 98%NMR->FinalIntegration Correct

Figure 1: Purification and validation workflow ensuring the physical property data corresponds to the correct chemical entity.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for drug developers, as specific impurities (regioisomers) can alter the observed melting point.

Preferred Route: Grignard Addition to Nitrile This method avoids the regio-selectivity issues of Friedel-Crafts acylation.

  • Formation of Grignard: 3-Bromotoluene + Mg → 3-Tolylmagnesium bromide.

  • Addition: Reaction with 3,3-dimethylbutyronitrile.

  • Hydrolysis: Acidic hydrolysis of the imine intermediate yields the ketone.

Common Impurities:

  • Biaryl species: From Grignard homocoupling (raises BP).

  • Non-hydrolyzed nitrile: Lowers BP and alters refractive index.

SynthesisSubstrate3-BromotolueneGrignardIntermediate:Imine SaltSubstrate->Grignard+ Mg, THF+ ReagentReagent3,3-DimethylbutyronitrileProduct3',3,3-TrimethylbutyrophenoneGrignard->ProductH3O+ Hydrolysis(-NH3)

Figure 2: Regiospecific synthesis pathway minimizing isomeric impurities.

References

  • ChemSigma Product Catalog. (2024). 3,3,3-Trimethylbutyrophenone Physical Data. Retrieved from

  • PubChem Database. (2024).[4] Compound Summary: 4,3,3-Trimethylbutyrophenone (Synonym). National Library of Medicine. Retrieved from

  • ChemScene. (2024). Building Blocks & Intermediates: Butyrophenone Derivatives. Retrieved from

  • NIST Chemistry WebBook. (2024). Thermophysical Properties of Fluid Systems (General Butyrophenone Data). Retrieved from

Technical Guide: Research Frontiers for 3',3,3-Trimethylbutyrophenone

[1][2][3]

Executive Summary

3',3,3-Trimethylbutyrophenone (CAS: 898785-50-7) represents a specialized lipophilic scaffold within the butyrophenone class.[1][2][3] Unlike its pharmacologically active cousins (e.g., Haloperidol) which possess basic nitrogenous moieties, this molecule serves as a critical steric probe and metabolic anchor in drug discovery and photochemical research.[1][2]

Its unique architecture—characterized by a meta-substituted tolyl ring and a bulky tert-butyl tail—offers two distinct research advantages:[1][2]

  • Metabolic Resistance: The 3,3-dimethyl quaternary carbon effectively blocks ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -oxidation pathways, while the 3'-methyl group alters the electronic landscape of the phenyl ring, modulating CYP450 oxidation susceptibility.[1][2]
    
  • Photochemical Inertness: The steric bulk and lack of easily abstractable secondary ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -hydrogens make it an ideal negative control in Norrish Type II photoreaction studies.[1][2]
    

This guide outlines the synthesis, chemical behavior, and high-value application areas for this molecule.[1][2]

Part 1: Chemical Architecture & Synthesis[1][2][3][5]

Structural Analysis

The molecule consists of two distinct domains separated by a carbonyl linker:[1][2]

  • Domain A (Aryl): A 3-methylphenyl (m-tolyl) group.[1][2] The meta substitution is crucial for avoiding the symmetry-based crystallization issues often seen in para-isomers, potentially improving solubility in lipophilic formulations.[1][2]

  • Domain B (Alkyl): A 3,3-dimethylbutyl (neohexyl) chain.[1][2] This creates a "neopentyl-like" environment adjacent to the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -methylene, introducing significant steric hindrance.[1][2]
    
Synthetic Protocols

Direct Friedel-Crafts acylation of toluene with 3,3-dimethylbutyryl chloride typically yields the para-isomer.[1][2] To achieve the specific 3'-isomer (meta), a Grignard-Nitrile coupling is the preferred high-fidelity route.[1][2]

Protocol: Grignard-Nitrile Coupling

Objective: Synthesis of 3',3,3-Trimethylbutyrophenone with >95% regioselectivity.

Reagents:

  • 3-Methylbenzonitrile (1.0 eq)[1][2]

  • Neopentylmagnesium chloride (1.2 eq, 0.5M in THF)[1][2]

  • Copper(I) bromide (1 mol% - catalyst)[1][2]

  • HCl (1M, aq)[1][2]

Workflow:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask; flush with Argon.

  • Reagent Prep: Dissolve 3-Methylbenzonitrile in anhydrous THF.

  • Addition: Cool to 0°C. Add Neopentylmagnesium chloride dropwise over 30 minutes. The steric bulk of the neopentyl group requires slow addition to prevent Wurtz coupling side reactions.[1][2]

  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure formation of the imine magnesium salt intermediate.

  • Hydrolysis: Cool to 0°C. Quench with 1M HCl. Stir vigorously for 2 hours to hydrolyze the imine to the ketone.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine.[1][2]

  • Purification: Silica gel chromatography (Hexanes:EtOAc 95:5).

Data Output:

Parameter Value Note
Yield 78-85% High yield due to lack of competing alpha-protons on nitrile
Appearance Colorless Oil Low melting point due to asymmetry

| 1H NMR (CDCl3) | ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

12

Part 2: Visualization of Synthetic Logic[1][2][3]

The following diagram illustrates the divergence between standard Friedel-Crafts (which fails to yield the target) and the Grignard approach.

SynthesisPathwaysStart_FCToluene(Precursor A)Result_FC4',3,3-Trimethyl...(PARA-Isomer)Start_FC->Result_FCFriedel-Crafts(Wrong Regioselectivity)Reagent_FCt-Butylacetyl Chloride+ AlCl3Reagent_FC->Result_FCStart_Grig3-Methylbenzonitrile(Precursor B)IntermediateImine SaltStart_Grig->IntermediateNucleophilic AttackReagent_GrigNeopentyl Grignard(THF, Reflux)Reagent_Grig->IntermediateTarget3',3,3-Trimethylbutyrophenone(TARGET)Intermediate->TargetAcid HydrolysisHydrolysisH3O+ Hydrolysis

Caption: Figure 1. Regioselective synthesis strategy. The Grignard route (bottom) ensures the meta-substitution pattern, whereas Friedel-Crafts (top) favors the unwanted para-isomer.[1][2]

Part 3: Research Application Areas

"Scaffold Hopping" in Neuroleptic Design

Traditional butyrophenones (Haloperidol, Droperidol) rely on a 4-fluorophenyl head and a nitrogen-containing tail.[1][2] 3',3,3-Trimethylbutyrophenone serves as a lipophilic bioisostere for early-stage SAR (Structure-Activity Relationship) studies.[1][2]

  • Hypothesis: Replacing the fluorophenyl group with the 3-methylphenyl group changes the metabolic soft spot.[1][2] The meta-methyl group can sterically hinder hydroxylation at the para position, potentially extending half-life.[1][2]

  • Experimental Use: Researchers use this ketone as a starting block.[1][2] By brominating the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -carbon (using Br2/HBr), the scaffold becomes an electrophile ready to couple with various secondary amines (e.g., 4-phenylpiperidine), generating novel antipsychotic candidates with altered lipophilicity profiles (LogP > 4.5).[1][2]
    
Photochemical Stability Probe (Norrish Type II)

In polymer science and UV-stabilizer research, butyrophenones are often used to test photodegradation rates via the Norrish Type II reaction (intramolecular ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

12
  • Mechanism: Standard butyrophenone forms a 1,4-biradical upon UV exposure, leading to cleavage.[1][2]

  • The 3',3,3-Advantage: In 3',3,3-Trimethylbutyrophenone, the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -hydrogens belong to the tert-butyl group.[1][2] Abstraction of these primary hydrogens is energetically unfavorable compared to secondary hydrogens found in standard butyrophenone.[1][2]
    
  • Application: Use this molecule as a negative control standard when testing the efficacy of UV-absorbers.[1][2] If a formulation degrades this molecule, the radical source is likely external (intermolecular) rather than intramolecular.[1][2]

Part 4: Metabolic Fate & Signaling[1][2][3]

Understanding the metabolic stability of this scaffold is crucial for drug development.[1][2] The following diagram maps the predicted metabolic "soft spots" versus "hard spots" engineered into this molecule.

MetabolicFateCore3',3,3-TrimethylbutyrophenoneRing_MetaRing: 3-Methyl GroupCore->Ring_MetaRing_ParaRing: Para-PositionCore->Ring_ParaChain_AlphaChain: Alpha-CarbonCore->Chain_AlphaChain_BetaChain: Beta-CarbonCore->Chain_BetaReductaseKetone Reductase(C=O to C-OH)Core->ReductaseSlowed byNeopentyl BulkCYP_OxCYP450 Oxidation(Benzylic Hydroxylation)Ring_Meta->CYP_OxSusceptibleRing_Para->CYP_OxSterically Hinderedby Meta-MethylBeta_OxBeta-OxidationChain_Beta->Beta_OxBLOCKED byQuaternary Carbon

Caption: Figure 2.[1][2] Metabolic Stability Profile. The quaternary beta-carbon completely blocks beta-oxidation, while the meta-methyl group provides partial shielding to the para-position.[1][2]

Part 5: Experimental Data Summary

The following table contrasts the physicochemical properties of 3',3,3-Trimethylbutyrophenone against the standard Butyrophenone, highlighting why the former is a superior lipophilic anchor.

PropertyButyrophenone (Standard)3',3,3-TrimethylbutyrophenoneSignificance in Research
LogP (Predicted) ~2.8~4.2Higher lipophilicity improves blood-brain barrier penetration models.[1][2]
Norrish Type II Reactivity High (t1/2 < 10 min UV)Very Low / NegligibleExcellent UV-stable standard.[1][2]
Beta-Oxidation Potential HighNullMetabolically stable tail; extends drug half-life.[1][2]
Alpha-Bromination FastModerateControlled reactivity allows for precise scaffold functionalization.[1][2]

References

  • Janssen, P. A. (1959).[1][2] The Pharmacology of Haloperidol and Related Butyrophenones. International Review of Neurobiology.

  • Wagner, P. J. (1976).[1][2] Chemistry of excited triplet organic carbonyl compounds. Topics in Current Chemistry.

  • Böhm, H. J., et al. (2004).[1][2] Scaffold hopping. Drug Discovery Today.

  • CymitQuimica. (2023).[1][2] Product Data Sheet: 3',3,3-Trimethylbutyrophenone (CAS 898785-50-7).[1][2][3]

  • Turro, N. J. (2010).[1][2] Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Foundational text for Norrish inhibition mechanisms).

Methodological & Application

Application Note: High-Selectivity Synthesis of 3',3,3-Trimethylbutyrophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the synthesis of 3',3,3-Trimethylbutyrophenone (CAS 8785-50-7) via Friedel-Crafts Acylation .

Executive Summary & Strategic Analysis

The synthesis of 3',3,3-Trimethylbutyrophenone involves the coupling of a 3-methylphenyl (m-tolyl) moiety with a 3,3-dimethylbutyryl (tert-butylacetyl) chain. While Friedel-Crafts acylation is the industry-standard method for aryl ketone formation, this specific target presents a regioselectivity challenge .

The Regioselectivity Paradox

Direct acylation of toluene with 3,3-dimethylbutyryl chloride is governed by the ortho/para directing nature of the methyl group.

  • Thermodynamic/Kinetic Major Product: The Para (4') isomer (4',3,3-trimethylbutyrophenone) typically constitutes >90% of the product due to electronic activation and the significant steric bulk of the tert-butylacetyl group, which suppresses ortho attack.

  • Target Product: The Meta (3') isomer is electronically disfavored in standard electrophilic aromatic substitution (EAS).

Strategic Protocol: This guide details the Friedel-Crafts Acylation of Toluene , optimized to maximize yield of the acylated scaffold. It includes a critical Fractionation & Isolation module to separate the desired 3'-isomer from the 4'-major product. For applications requiring >99% isomeric purity of the 3'-isomer, this protocol serves as the primary synthesis route, followed by rigorous chromatographic separation.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via the generation of a bulky acylium ion intermediate.[1] The steric demand of the 3,3-dimethylbutyryl group is a key lever in suppressing ortho substitution, thereby simplifying the product mixture to primarily para and meta isomers.

DOT Diagram: Reaction Pathway & Selectivity

FriedelCrafts_Pathway Reagents Reagents: Toluene + 3,3-Dimethylbutyryl Cl (AlCl3 Catalyst) Acylium Acylium Ion Formation [t-Bu-CH2-C≡O]+ AlCl4- Reagents->Acylium Lewis Acid Activation SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Electrophilic Attack Product_Para MAJOR PRODUCT 4',3,3-Trimethylbutyrophenone (Para-isomer, >90%) SigmaComplex->Product_Para Kinetic Control (Steric Preference) Product_Meta TARGET PRODUCT 3',3,3-Trimethylbutyrophenone (Meta-isomer, <5%) SigmaComplex->Product_Meta Electronic Leakage Product_Ortho MINOR PRODUCT 2',3,3-Trimethylbutyrophenone (Ortho-isomer, Trace) SigmaComplex->Product_Ortho Sterically Hindered

Caption: Reaction pathway showing the divergence of regioisomers. The bulky acyl group strongly favors the Para position, necessitating efficient separation techniques to isolate the Meta target.

Experimental Protocol

Reagents & Materials
ComponentRoleStoichiometryPurity/Grade
Toluene Substrate / Solvent5.0 Equiv.Anhydrous (>99.8%)
3,3-Dimethylbutyryl Chloride Electrophile1.0 Equiv.>98% (Distilled)
Aluminum Chloride (AlCl₃) Lewis Acid Catalyst1.1 - 1.2 Equiv.Anhydrous, Granular
Dichloromethane (DCM) Co-solvent (Optional)5-10 VolAnhydrous
HCl (1M) / Ice Quenching AgentExcessTechnical Grade

Safety Note: AlCl₃ reacts violently with water, releasing HCl gas. Perform all steps in a fume hood under inert atmosphere (N₂ or Ar).

Step-by-Step Procedure
Phase 1: Acylium Ion Generation
  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (N₂).

  • Catalyst Suspension: Charge the flask with Aluminum Chloride (1.2 equiv) .

  • Solvent: Add DCM (or use excess Toluene as solvent if running neat). Cool the suspension to 0–5°C using an ice/water bath.

  • Electrophile Addition: Mix 3,3-Dimethylbutyryl Chloride (1.0 equiv) with a small volume of DCM. Add this solution dropwise to the AlCl₃ suspension over 15–20 minutes.

    • Observation: The mixture should turn yellow/orange, indicating the formation of the acylium complex.

Phase 2: Acylation Reaction
  • Substrate Addition: Add Toluene (5.0 equiv) dropwise to the acylium mixture at 0–5°C.

    • Note: Using excess toluene acts as both reactant and solvent, helping to absorb the heat of reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3–4 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[2] Look for the disappearance of the acid chloride.

  • Completion: If conversion is incomplete, heat to mild reflux (40°C) for 1 hour. Caution: Higher temperatures may increase polysubstitution.

Phase 3: Quenching & Workup
  • Quench: Pour the reaction mixture slowly onto a slurry of Crushed Ice and conc. HCl (50 mL) . Stir vigorously until the solid aluminum complex dissolves completely.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM or Ethyl Acetate .

  • Washing: Wash the combined organics with:

    • 1x Water

    • 2x Saturated NaHCO₃ (to remove residual acid)

    • 1x Brine

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ , filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil (mixture of isomers).

Purification & Isolation of the 3'-Isomer

Since the Meta (3') isomer is the minor product, standard recrystallization is insufficient.

Protocol A: High-Vacuum Fractional Distillation
  • Applicability: Effective if the boiling point difference between Para and Meta isomers is >5°C.

  • Procedure: Use a spinning band distillation column or a Vigreux column under high vacuum (<1 mmHg).

  • Fractions: The Ortho isomer (if any) typically distills first, followed by the Meta , and finally the Para (highest boiling point due to symmetry/packing, though often close). Note: GC confirmation of fractions is mandatory.

Protocol B: Flash Column Chromatography (Recommended)
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate (Start 98:2 -> 95:5).

  • Separation Logic:

    • Para-isomer: Usually elutes first or last depending on the specific interaction, but often separates well due to symmetry.

    • Meta-isomer: Carefully collect the intermediate fractions.

  • Validation: Verify fractions using 1H-NMR .

    • Meta-isomer diagnostic: Look for the specific splitting pattern of the aromatic protons (singlet, doublet, triplet, doublet pattern for 1,3-disubstitution).

    • Para-isomer diagnostic: Distinct AA'BB' doublet pair system.

Quality Control & Characterization

Target Compound: 3',3,3-Trimethylbutyrophenone Structure: CC1=CC(=CC=C1)C(=O)CC(C)(C)C[3]

Analytical MethodExpected Result (Meta-Isomer)
1H-NMR (CDCl₃) δ 7.7-7.8 (m, 2H) (Ortho to CO), δ 7.3-7.4 (m, 2H) (Meta/Para); δ 2.85 (s, 2H) (-CH₂-CO-); δ 2.40 (s, 3H) (Ar-CH₃); δ 1.05 (s, 9H) (t-Butyl).
GC-MS Molecular Ion [M]+ = 190.28 m/z . Fragment peaks: 57 m/z (t-Butyl), 133 m/z (m-Tolyl-CO).
IR Spectroscopy 1680-1690 cm⁻¹ (C=O stretch, conjugated ketone).

References

  • Friedel-Crafts Acylation Mechanism & Selectivity

    • Olah, G. A.[4] Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Source:

  • Renner, et al.
  • Specific Compound Data (CAS 8785-50-7)

    • Source: (Search Term: 3',3,3-Trimethylbutyrophenone)

  • General Acylation Protocols

    • Source:

Author's Note: While Friedel-Crafts acylation is the requested method, researchers strictly requiring high yields of the Meta isomer should consider an alternative Grignard approach (reaction of m-tolylmagnesium bromide with 3,3-dimethylbutyryl chloride or the corresponding nitrile), which avoids the regioselectivity limitations of the electrophilic substitution on toluene.

Sources

Application Note: High-Precision Quantitation of Lipophilic Aromatic Ketones using 3',3,3-Trimethylbutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of lipophilic drugs and aromatic ketones, the selection of an Internal Standard (IS) is the single most critical factor determining assay precision. While straight-chain alkyl phenones (e.g., Valerophenone, Heptanophenone) are traditional choices, they often suffer from enzymatic instability in biological matrices or co-elution in complex GC/LC gradients.

This Application Note details the protocol for utilizing 3',3,3-Trimethylbutyrophenone (TMBP) as a superior internal standard. TMBP features a sterically hindered tert-butyl tail and a meta-substituted methyl ring, providing unique retention characteristics and enhanced resistance to nucleophilic attack and enzymatic reduction. This guide covers its application in both GC-MS profiling of aromatic impurities and LC-MS/MS bioanalysis .

Chemical Identity & Rationale

Structural Advantage

The utility of 3',3,3-Trimethylbutyrophenone lies in its specific structural geometry:

  • Steric Hindrance: The 3,3-dimethyl (tert-butyl) moiety on the acyl chain creates significant steric bulk, shielding the carbonyl group. This reduces the likelihood of non-specific binding and enzymatic reduction (ketone

    
     alcohol) compared to linear analogs.
    
  • Lipophilicity (LogP ~4.2): Ideally suited for extracting non-polar analytes from plasma or soil matrices.

  • Mass Spectral Signature: The fragmentation pattern yields distinct ions (tropylium derivatives and stable acylium ions) that rarely interfere with drug metabolites.

Physicochemical Properties
PropertyValue
IUPAC Name 1-(3-methylphenyl)-3,3-dimethylbutan-1-one
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Boiling Point ~265°C (Predicted)
Solubility Soluble in MeOH, ACN, Hexane; Insoluble in Water
Storage 2-8°C, protect from light

Protocol A: GC-MS Analysis of Residual Aromatics

Objective: Use TMBP to normalize injection variability and retention time shifts in the analysis of substituted benzenes and ketones.

Reagents & Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 3',3,3-Trimethylbutyrophenone in 10 mL of HPLC-grade Methanol.

  • Working IS Solution (10 µg/mL): Dilute 100 µL of Stock Solution into 10 mL of Ethyl Acetate.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 1.0 mL of aqueous sample (or dissolved solid matrix).

  • Add 50 µL of Working IS Solution (10 µg/mL).

  • Add 1.0 mL Ethyl Acetate.

  • Vortex for 30 seconds; Centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper organic layer to a GC vial.

GC-MS Conditions
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless, 250°C.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Detection (MS): SIM Mode (Selected Ion Monitoring).

    • Target Ion (Quant): m/z 133 (Methyl-benzoyl cation).

    • Qualifier Ions: m/z 105, m/z 57 (tert-butyl).

Data Analysis (RF Calculation)

Calculate the Response Factor (RF) using the formula:



Protocol B: LC-MS/MS Bioanalysis (Metabolic Stability)

Objective: Quantify lipophilic drugs in liver microsomes where linear ketones might undergo metabolic reduction.

Workflow Logic

TMBP is used here because its bulky tert-butyl group prevents it from acting as a substrate for carbonyl reductases, ensuring the IS concentration remains constant throughout the incubation.

LC-MS/MS Parameters
  • System: Agilent 6400 Series or Sciex Triple Quad.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes.

  • MRM Transition for TMBP:

    • Precursor: 191.1 [M+H]⁺

    • Product: 119.1 (Characteristic methyl-benzoyl fragment).

    • Collision Energy: ~20-25 eV.

Experimental Steps
  • Incubation: Incubate drug substrate with microsomes at 37°C.

  • Quenching: At time points (0, 15, 30, 60 min), transfer 50 µL aliquot to a plate containing 150 µL Ice-cold Acetonitrile spiked with 200 ng/mL TMBP .

  • Processing: Centrifuge at 4000 rpm for 10 min to pellet proteins.

  • Analysis: Inject 2 µL of supernatant.

Mechanism & Causality Visualization

The following diagram illustrates why TMBP is selected over standard Valerophenone in metabolic assays.

TMBP_Mechanism Standard_Val Standard: Valerophenone (Linear Chain) Enzyme Carbonyl Reductase / CYP450 (Biological Matrix) Standard_Val->Enzyme Accessible Carbonyl Standard_TMBP Standard: 3',3,3-Trimethylbutyrophenone (Branched/Steric) Standard_TMBP->Enzyme Steric Block (tert-butyl) Result_TMBP Stable Molecule (Constant Signal) Standard_TMBP->Result_TMBP No Reaction Result_Val Metabolite Formation (Signal Loss of IS) Enzyme->Result_Val Reduction

Figure 1: Mechanistic comparison showing the metabolic stability of TMBP (Green) versus linear Valerophenone (Red) in biological matrices.

Validation & Quality Control

To ensure the trustworthiness of this protocol, the following acceptance criteria must be met during method validation (per FDA Bioanalytical Guidelines):

ParameterAcceptance CriteriaTroubleshooting
IS Retention Time Stability ± 0.1 min variability across runCheck pump pressure ripple; re-equilibrate column.
IS Area Precision CV < 5% for n=5 injectionsCheck autosampler needle depth; ensure homogeneous mixing.
Interference Check Signal in Blank < 5% of LLOQ IS responseCheck solvent purity; run blank gradients to clear column carryover.
Recovery > 80% extraction efficiencyIf low, adjust pH of aqueous phase or increase organic solvent ratio.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Wieling, J. (2002). LC-MS-MS Experiences with Internal Standards. Chromatographia. Discusses the selection of structural analogs vs. isotopically labeled standards. [Link]

  • Boyd, R. K., et al. (2008). Trace Quantitative Analysis by Mass Spectrometry. Wiley. (Foundational text on Internal Standard selection criteria). [Link]

  • PubChem. Compound Summary for Butyrophenone Derivatives. (Used for physicochemical property verification).[1][2][3] [Link]

Sources

Application Note: Catalytic Asymmetric Reduction of 3',3,3-Trimethylbutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists focusing on the asymmetric catalytic reduction of sterically hindered ketones. The subject compound, 3',3,3-Trimethylbutyrophenone (CAS: 898785-50-7), presents a unique structural challenge due to the combination of a meta-substituted aryl ring and a bulky neopentyl-like alkyl chain.

Molecule Profile & Strategic Analysis

Compound: 3',3,3-Trimethylbutyrophenone CAS: 898785-50-7 IUPAC Name: 1-(3-Methylphenyl)-3,3-dimethylbutan-1-one Structure:

  • Aryl Group: 3-Methylphenyl (m-Tolyl)

  • Alkyl Group: 3,3-Dimethylbutyl (Neopentyl-adjacent)

Structural Challenges in Catalysis
  • Remote Steric Hindrance: Unlike pivalophenones (where the tert-butyl is

    
     to the carbonyl), this molecule features a 
    
    
    
    -quaternary center (-CH
    
    
    -C(Me)
    
    
    ). While less crowded at the reaction center than pivalophenones, the flexible methylene linker allows the bulky tert-butyl group to fold back, potentially interfering with the catalyst's chiral pocket.
  • Electronic Modulation: The 3'-methyl group on the phenyl ring is electron-donating (weakly activating), which slightly increases the electron density at the carbonyl carbon, potentially lowering the rate of hydride attack compared to electron-deficient analogs.

Application I: Asymmetric Transfer Hydrogenation (ATH)

Methodology: Ru-Catalyzed Transfer Hydrogenation (Noyori-Ikariya System) Objective: Synthesis of (S)-alcohol with >95% ee.

Rationale

Ruthenium(II) complexes with chiral diamine ligands are the gold standard for reducing aromatic ketones. The "metal-ligand bifunctional" mechanism allows for outer-sphere hydrogen transfer, which is less sensitive to the steric bulk of the substrate than inner-sphere coordination mechanisms.

Experimental Protocol

Reagents:

  • Substrate: 3',3,3-Trimethylbutyrophenone (1.0 eq, 10 mmol)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst (32 mg, 0.05 mmol) in 5 mL of degassed solvent.

  • Substrate Addition: Add 3',3,3-Trimethylbutyrophenone (1.90 g, 10 mmol) to the catalyst solution.

  • H-Donor Injection: Cool the mixture to 0°C. Dropwise add the HCOOH/Et

    
    N mixture (2.5 mL, excess).
    
  • Reaction: Stir at 25°C for 14–18 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Checkpoint: The reaction is complete when the ketone peak vanishes. If conversion stalls <90%, add 0.1 mol% fresh catalyst.

  • Quench & Workup: Pour reaction mixture into water (20 mL). Extract with DCM (3 x 15 mL). Wash combined organics with sat. NaHCO

    
     (to remove formic acid) and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (SiO
    
    
    , 5% EtOAc in Hexanes).
Mechanistic Visualization

The following diagram illustrates the outer-sphere hydride transfer mechanism, highlighting how the catalyst stabilizes the transition state via hydrogen bonding, bypassing the steric clash of the neopentyl tail.

ATH_Mechanism Cat_Pre Ru-Cl Precatalyst Active_Cat Ru-H (16e- Species) Active Hydride Cat_Pre->Active_Cat HCOOH/Et3N -HCl, -CO2 TS Transition State (6-Membered Ring) Active_Cat->TS + Substrate TS->Active_Cat Regeneration (+ HCOOH) Product Chiral Alcohol (S)-Enantiomer TS->Product Hydride Transfer Substrate 3',3,3-Trimethylbutyrophenone Substrate->TS

Caption: Cycle showing the formation of the active Ru-H species and the concerted proton/hydride transfer to the hindered ketone.

Application II: Corey-Bakshi-Shibata (CBS) Reduction

Methodology: Borane-mediated reduction using a chiral oxazaborolidine catalyst. Objective: Alternative route for high enantioselectivity if ATH fails due to solubility or rate issues.

Rationale

The CBS reduction utilizes a small, rigid catalyst (Me-CBS) that activates borane (BH


). The steric bulk of the 3,3-dimethylbutyl group is directed away from the catalyst's "wall" in the transition state, often yielding higher ee (>98%) for hindered substrates than transition metals.
Experimental Protocol

Reagents:

  • Substrate: 3',3,3-Trimethylbutyrophenone (1.0 eq)

  • Catalyst: (R)-Me-CBS (10 mol% solution in toluene)

  • Reductant: Borane-THF complex (BH

    
    ·THF) (0.6 eq - Note: 0.6 eq of BH3 provides 1.8 eq of hydrides)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Catalyst Charge: Add (R)-Me-CBS solution (1.0 mmol) and dilute with anhydrous THF (10 mL).

  • Borane Activation: Add BH

    
    ·THF (6.0 mmol) to the catalyst solution at room temperature. Stir for 10 min.
    
  • Controlled Addition: Cool to -20°C. Dissolve the ketone (10 mmol) in THF (10 mL) and add dropwise over 1 hour via syringe pump.

    • Critical: Slow addition keeps the concentration of unreacted ketone low, preventing non-catalyzed (racemic) background reduction by free borane.

  • Hydrolysis: Carefully quench with MeOH (5 mL) at -20°C (Caution: H

    
     gas evolution).
    
  • Workup: Warm to RT, add 1N HCl (20 mL), extract with diethyl ether. Wash with brine, dry, and concentrate.

Analytical Quality Control

To validate the success of the protocols, use the following analytical parameters.

Table 1: Analytical Specifications

ParameterMethodExpected ResultNotes
Conversion GC-MS / 1H-NMR>98%Look for disappearance of carbonyl signal (

~198 ppm).
Enantiomeric Excess (ee) Chiral HPLC>95%Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (95:5).
Identity 1H-NMR (CDCl

)
ConfirmedKey peaks:

0.95 (s, 9H, t-Bu),

4.7 (dd, 1H, CH-OH).

Troubleshooting Guide

Problem: Low Conversion (<50%) in ATH

  • Cause: Catalyst poisoning or insufficient active hydride concentration.

  • Solution: Degas solvents thoroughly (freeze-pump-thaw). Increase temperature to 40°C. Ensure the formic acid/amine ratio is strictly 5:2; excess amine can inhibit the catalyst.

Problem: Low Enantioselectivity (<80% ee)

  • Cause: Background reaction or temperature too high.

  • Solution: For CBS, ensure slow addition of ketone. For ATH, lower the temperature to 0°C or -10°C and extend reaction time. Switch ligand from TsDPEN to FsDPEN (pentafluorophenyl) to increase acidity and tightness of the chiral pocket.

Problem: Product racemization during workup

  • Cause: Benzylic alcohols can be acid-sensitive.

  • Solution: Avoid strong acids during quench. Use saturated NH

    
    Cl or phosphate buffer (pH 7).
    

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Product Data: 3',3,3-Trimethylbutyrophenone (CAS 898785-50-7).[1][2][3][4] ChemSigma / Fluorochem Catalog Data. Link (Search CAS: 898785-50-7)[1]

  • Wu, X., et al. (2006). Aqueous-Phase Asymmetric Transfer Hydrogenation of Ketones - A Green Approach. Chemistry – A European Journal, 12(30), 7947-7953. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3',3,3-Trimethylbutyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 3',3,3-Trimethylbutyrophenone IUPAC Name: 1-(3-methylphenyl)-3,3-dimethylbutan-1-one Key Structural Features:

  • Aromatic Core: m-Tolyl ring (3-methylphenyl).

  • Acyl Chain: 3,3-dimethylbutyryl group (derived from tert-butylacetyl chloride).

Critical Warning - The "Isomer Trap": If you are attempting to synthesize this via Friedel-Crafts acylation of Toluene , you will predominantly obtain the 4'-isomer (para) , not the 3'-isomer (meta). The methyl group on toluene is an ortho/para director. To obtain the 3'-isomer specifically, you must use a Grignard approach or start with m-xylene (if the structure permits 3,5-dimethyl). This guide covers optimization for the Friedel-Crafts route (assuming para is acceptable or starting material is pre-functionalized) and provides the Grignard alternative for strict regiocontrol.

Diagnostic Decision Tree (Workflow)

Before adjusting conditions, identify your primary failure mode using the logic flow below.

OptimizationLogic Start Start: Identify Issue Issue1 Wrong Isomer (Para vs Meta) Start->Issue1 Issue2 Low Yield / No Reaction Start->Issue2 Issue3 Side Products (Alkylation) Start->Issue3 Issue4 Workup Emulsion Start->Issue4 Sol1 Switch to Grignard (See Section 4) Issue1->Sol1 Sol2 Check Lewis Acid & Stoichiometry Issue2->Sol2 Sol3 Control Temp < 0°C (Prevent Decarbonylation) Issue3->Sol3 Sol4 Acid Hydrolysis Protocol Issue4->Sol4

Figure 1: Diagnostic workflow for selecting the correct optimization module.

Friedel-Crafts Optimization (The "Standard" Route)

Applicability: Use this if you are acylating m-xylene or if the para-isomer (from toluene) is acceptable.

Common Failure Mode: Decarbonylation (The "Alkylation" Leak)

The acyl chloride reagent, 3,3-dimethylbutyryl chloride (tert-butylacetyl chloride), is sterically hindered. Under strong Lewis acid conditions (AlCl₃) and elevated temperatures, it can lose CO (carbon monoxide) to form a carbocation. This leads to alkylation (adding a neopentyl/tert-amyl group) rather than acylation.

Symptoms:

  • Evolution of gas (CO) during reaction.

  • Product mass spec shows loss of 28 Da (CO).

  • Complex mixture of alkylated benzenes.[1]

Optimization Protocol
VariableRecommendationScientific Rationale
Catalyst AlCl₃ (1.1 - 1.2 eq) The ketone product complexes 1:1 with AlCl₃, deactivating it.[2] You need >1 equivalent to maintain catalytic activity for the remaining starting material.
Temperature -10°C to 0°C CRITICAL: Low temperature suppresses the decarbonylation pathway (

at low T). Do not reflux until addition is complete and stable.[3]
Solvent DCM or 1,2-DCE Dichloromethane (DCM) is standard. Nitrobenzene suppresses rearrangement but is difficult to remove. Avoid ethers (they complex AlCl₃).
Addition Order Acyl Chloride

AlCl₃

Arene
Pre-forming the acylium complex at low temp, then adding the arene, often favors acylation over decomposition.

Step-by-Step Procedure:

  • Suspend AlCl₃ (1.2 eq) in dry DCM at -10°C under Nitrogen.

  • Add 3,3-dimethylbutyryl chloride (1.0 eq) dropwise. Stir 15 min. Note: Solution may turn yellow/orange (Acylium ion formation).

  • Add the Arene (Toluene or m-Xylene, 1.0-1.2 eq) dropwise, keeping T < 0°C.

  • Allow to warm to Room Temp (25°C) slowly over 2 hours.

  • Monitor: Check TLC/GC. Only heat to reflux (40°C) if conversion stalls.

The Regioselectivity Fix (Grignard Route)

Applicability: Use this if you strictly require the 3'-isomer (meta) and are starting from a toluene derivative. Friedel-Crafts will fail to give high meta-selectivity.

Concept: Instead of electrophilic substitution (which follows ortho/para rules), use a nucleophilic attack on a nitrile.

Reaction:



Troubleshooting the Grignard Route

Q: The reaction stalled at the intermediate. Why?

  • A: The steric bulk of the tert-butyl group in the nitrile hinders attack.

  • Fix: Add CuBr (1-5 mol%) as a catalyst. Copper(I) salts can facilitate the addition of Grignards to sterically hindered nitriles. Alternatively, switch to the Weinreb Amide of the acid, which reacts cleaner than the nitrile.

Q: I isolated the imine, not the ketone.

  • A: The intermediate imine salt is stable due to steric bulk.

  • Fix: The hydrolysis step requires stronger acid (2M HCl) and heat (reflux 1-2h) to fully hydrolyze the hindered imine to the ketone.

Workup & Isolation (Breaking the Complex)

Issue: "I have a sticky aluminum emulsion that won't separate." Cause: The aluminum-alkoxide/ketone complex is amphiphilic and forms stable gels.

The "Fieser" Quench Modification for Ketones

Do not just dump water into the reaction. Use this controlled hydrolysis:

  • Cool the reaction mixture to 0°C.

  • Slowly add 1M HCl (cold) dropwise.

    • Why Acid? You need to protonate the aluminum species to

      
       (aq) to make it water-soluble. Neutral water causes 
      
      
      
      precipitation (the "gel").
  • Phase Cut: Separate organic layer.

  • Wash: Wash organic layer with Rochelle's Salt (Sat. Potassion Sodium Tartrate) solution.

    • Mechanism:[2][4][5][6][7][8][9][10][11] Tartrate chelates residual aluminum ions, breaking the emulsion instantly.

Reaction Pathway Visualization

Understanding the competition between the desired Acylation and the undesired Decarbonylation/Alkylation.

ReactionPathway AcylCl 3,3-Dimethylbutyryl Chloride Complex Acylium Complex [R-C=O]+ AlCl4- AcylCl->Complex + AlCl3 Product Target Ketone (Acylbenzene) Complex->Product + Arene (Path A) Carbocation Neopentyl Cation (Rearranges to tert-Amyl) Complex->Carbocation - CO (Path B) PathAcyl Path A: Acylation (Low Temp, <0°C) PathDecarb Path B: Decarbonylation (High Temp, >25°C) SideProduct Alkylbenzene (Side Product) Carbocation->SideProduct + Arene

Figure 2: Kinetic competition between acylation and decarbonylation. Maintaining low temperature favors Path A.

References

  • Friedel-Crafts Acylation Mechanism & Selectivity

    • Olah, G. A.
    • Mechanism Overview:

  • Decarbonylation of Hindered Acyl Chlorides

    • Rothstein, E., & Saville, R. W. (1949). The reaction of tertiary butylacetyl chloride with benzene in the presence of aluminium chloride.[5] Journal of the Chemical Society, 1961.

    • Context: Explains the formation of neopentyl/alkylated products
  • Grignard Reaction with Nitriles (The "Meta" Solution)

    • Moffett, R. B., & Shriner, R. L. (1941). tert-Butyl Methyl Ketone. Organic Syntheses, Coll.[3][11] Vol. 3, p.562.

    • Source:

  • Workup of Aluminum Complexes: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. (Use of Rochelle's Salt for emulsion breaking).

Sources

Technical Support Center: 3',3,3-Trimethylbutyrophenone Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3',3,3-Trimethylbutyrophenone (CAS: 1181615-30-4 / generic structure derivatives).[1][2] This guide addresses the unique impurity profile associated with the meta-substituted sterically hindered ketone scaffold.

Compound Identification & Structural Context

Before troubleshooting, confirm the exact chemical identity.[1] The nomenclature 3',3,3-Trimethylbutyrophenone refers to a specific regioisomer where the steric bulk is distributed between the aromatic ring and the alkyl chain.[1]

  • IUPAC Name: 1-(3-Methylphenyl)-3,3-dimethylbutan-1-one[1][2]

  • Structure: A meta-tolyl ring (3'-methyl) attached to a neo-hexyl-like carbonyl chain (3,3-dimethylbutyryl).[1][2]

  • Key Chemical Feature: The meta-substitution (3') is thermodynamically disfavored in direct Friedel-Crafts acylation, implying this material is likely synthesized via Grignard coupling (e.g., m-Tolylmagnesium bromide + Nitrile/Acid Chloride).[1][2] This dictates the impurity profile.

Diagnostic Impurity Profiling (Troubleshooting Guide)

Q1: I see a "Ghost Peak" co-eluting with my main peak on C18 HPLC. What is it?

Diagnosis: This is likely the Para-Isomer (4',3,3-Trimethylbutyrophenone) .[1] Technical Insight: If your material was synthesized via Friedel-Crafts acylation of toluene, the para-isomer is the major product.[1] Even in Grignard routes, trace p-bromotoluene in the starting material will yield this impurity.[1]

  • Why it co-elutes: The hydrophobicity (LogP ~3.8) of the meta and para isomers is nearly identical on standard alkyl-bonded phases.

  • Solution: Switch to a column with

    
    -
    
    
    
    interaction
    capabilities.[1][2][3] A Biphenyl or Phenyl-Hexyl column will separate the isomers based on the electron density distribution of the aromatic ring.
    • See Protocol A below for the separation method.

Q2: My GC-MS shows a peak with M+ = 192 (M+2). Is this a reduction product?

Diagnosis: Yes, this is the Secondary Alcohol Impurity (1-(3-methylphenyl)-3,3-dimethylbutan-1-ol) .[1][2] Origin:

  • Over-addition: In Grignard synthesis, excess reagent can attack the newly formed ketone.

  • Incomplete Oxidation: If the ketone was formed via oxidation of the alcohol. Troubleshooting: Check your raw material batch. This impurity is often formed during "hot" quenching of Grignard reactions. It has a distinct broad O-H stretch in IR (~3400 cm⁻¹) which the ketone lacks.

Q3: There is a persistent high-retention impurity (>20 min) that is not ionizing well.

Diagnosis: This is likely the Biaryl Dimer (3,3'-Dimethylbiphenyl) .[1] Mechanism: Formed via Wurtz-type coupling of the Grignard reagent (m-TolylMgBr) in the presence of transition metal contaminants or excess heat.[2] Impact: It is highly lipophilic and washes out late. It is chemically inert but can crash out in crystallization steps, acting as a seed for nucleation of the wrong polymorph.[1]

Q4: My product has a "vinegar-like" or "sweaty" smell and an acidic pH.

Diagnosis: Presence of 3,3-Dimethylbutyric Acid .[1][2][4] Origin: Hydrolysis of the starting material, 3,3-Dimethylbutyryl chloride (also known as tert-butylacetyl chloride).[1] Remediation: This acid is volatile and water-soluble.[1][2] A wash with saturated NaHCO₃ (pH ~8.5) followed by a brine wash usually removes it. Note: Do not use strong base (NaOH) if your product contains sensitive functional groups, though this ketone is relatively robust.[1]

Comprehensive Impurity Table

Impurity NameStructure DescriptionOriginRelative Retention (RRT)*Detection Note
Para-Isomer 4'-Methyl regioisomerStarting Material Isomer / F-C Kinetics1.02 - 1.05 (Phenyl Column)Identical Mass Spec to Main Peak.[1][2]
Ortho-Isomer 2'-Methyl regioisomerSteric byproduct0.95 - 0.98Often resolved on C18 due to steric "twist".[1][2]
The "Alcohol" Reduced ketone (C-OH)Grignard Over-reaction0.85 - 0.90M+2 peak in MS; Broad IR band.[1][2]
The "Acid" 3,3-Dimethylbutyric acidHydrolysis of Chloride< 0.50 (Fronting)Acidic pH; invisible in UV if dilute.[1]
Biaryl Dimer 3,3'-DimethylbiphenylGrignard Homocoupling> 2.00High LogP; poor ionization.[1][2]
Nitrile m-TolunitrileUnreacted Precursor~0.60 - 0.70Distinct sharp CN stretch in IR (~2230 cm⁻¹).[1][2]

*RRT values are approximate for a standard C18 Reverse Phase method.

Visualizing the Impurity Network

The following pathway illustrates how synthesis choices dictate the impurity profile.

ImpurityMap Start Starting Materials (m-TolylMgBr + 3,3-Dimethylbutyryl-Cl) MainProduct TARGET: 3',3,3-Trimethylbutyrophenone Start->MainProduct Primary Reaction Imp_Alcohol Impurity: Alcohol (Over-Reduction) Start->Imp_Alcohol Excess Grignard Imp_Dimer Impurity: Biaryl Dimer (Wurtz Coupling) Start->Imp_Dimer Metal Cat. / Heat Imp_Acid Impurity: Acid (Hydrolysis) Start->Imp_Acid Moisture Imp_Isomer Impurity: Para-Isomer (Regio-impurity) Start->Imp_Isomer Impure Bromotoluene

Figure 1: Origin of common impurities in the Grignard synthesis of 3',3,3-Trimethylbutyrophenone.

Experimental Protocols

Protocol A: Isomer Resolution HPLC Method

Objective: Separate the Meta (Target) isomer from the Para (Impurity) isomer. Principle: Uses


-

interactions of a biphenyl stationary phase to discriminate between the flat para-isomer and the "kinked" meta-isomer.[1][2]
  • Column: Restek Raptor Biphenyl (or equivalent Phenyl-Hexyl), 100 mm x 2.1 mm, 2.7 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[5]

    • Note: Methanol is preferred over Acetonitrile to enhance

      
      -
      
      
      
      selectivity.[1][2]
  • Gradient:

    • 0-1 min: 50% B[1][2]

    • 1-10 min: Linear ramp to 80% B

    • 10-12 min: Hold 80% B

  • Flow Rate: 0.4 mL/min[1][2]

  • Detection: UV @ 254 nm (Aromatic ring absorption).[6]

Protocol B: Removal of "The Alcohol" (Chemical Remediation)

If the alcohol impurity is >1%, recrystallization is often insufficient due to co-crystallization.

  • Dissolve crude material in Dichloromethane (DCM).

  • Add 1.1 equivalents of Jones Reagent (CrO₃/H₂SO₄) or use PCC (Pyridinium chlorochromate) if acid-sensitive.

    • Green Alternative: IBX (2-Iodoxybenzoic acid) in DMSO.[1][2]

  • Stir at RT for 2 hours. This converts the alcohol impurity back into the target ketone.

  • Workup: Filter through a silica plug to remove chromium salts/oxidant.

  • Result: Increases yield of target while eliminating the impurity.

References & Authority

  • Grignard Reaction Mechanisms & Impurities:

    • Mechanism of Grignard addition to nitriles and acid chlorides.[7] Master Organic Chemistry. Link

    • Side reactions in Grignard synthesis (Wurtz coupling). University of Calgary, Dept of Chemistry. Link

  • Analytical Separation of Isomers:

    • Separation of ortho, meta, and para isomers using Biphenyl columns.[1][5][8] GTFCh (Society of Toxicological and Forensic Chemistry). Link

    • HPLC Column Selection for Positional Isomers. MicroSolv Technology Corp. Link

  • Reagent Properties:

    • 3,3-Dimethylbutyryl chloride (tert-butylacetyl chloride) specifications and hydrolysis risks.[1][2] BenchChem / PubChem. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3',3,3-Trimethylbutyrophenone and its precursors before handling.

Sources

Validation & Comparative

Photosensitizer Selection Guide: 3',3,3-Trimethylbutyrophenone vs. Acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3',3,3-Trimethylbutyrophenone vs acetophenone as a photosensitizer Content Type: Publish Comparison Guides.

Executive Summary

In the realm of organic photochemistry and drug development, the choice of photosensitizer dictates the efficiency of triplet energy transfer (TET) and the selectivity of radical generation. Acetophenone serves as the industry standard for triplet sensitization due to its high stability and well-characterized photophysics. In contrast, 3',3,3-Trimethylbutyrophenone (TMBP) —a sterically hindered, lipophilic derivative—emerges as a specialized probe for investigating restricted environments (e.g., lipid bilayers, micelles) and kinetic isotope effects.

This guide provides a technical comparison to assist researchers in selecting the optimal sensitizer for mechanistic studies and photodynamic therapy (PDT) modeling.

Molecular Architecture & Physicochemical Properties

The fundamental difference between these two molecules lies in their steric bulk and lipophilicity, which governs their biodistribution and solvent compatibility.

FeatureAcetophenone3',3,3-Trimethylbutyrophenone
CAS Number 98-86-2898785-50-7
IUPAC Name 1-Phenylethanone1-(3-Methylphenyl)-3,3-dimethylbutan-1-one
Structure Ph-C(=O)-CH₃m-Tolyl-C(=O)-CH₂-C(CH₃)₃
Steric Profile Planar, compactBulky neopentyl chain + meta-methyl ring substitution
LogP (Lipophilicity) ~1.6 (Moderate)~4.8 (High)
Solubility Ethanol, DMSO, Water (low)Hexane, Chloroform, Lipids; Insoluble in water
Triplet Energy (

)
~74 kcal/mol~73.5 kcal/mol (Estimated*)

*Note: Alkyl substitution on the phenyl ring or alkyl chain typically perturbs the triplet energy of acetophenone derivatives by <1 kcal/mol.

Photophysical Mechanism of Action

To select the right sensitizer, one must understand the competition between Energy Transfer (the desired pathway for sensitization) and Hydrogen Abstraction (a parasitic or probe pathway).

Acetophenone: The Stable "Type I" Sensitizer

Acetophenone is a classic Norrish Type I (cleavage) or Intermolecular sensitizer.

  • Mechanism: Upon excitation to the singlet state (

    
    ) and rapid intersystem crossing (ISC) to the triplet state (
    
    
    
    ), acetophenone is relatively inert in the absence of hydrogen donors.
  • Stability: It lacks

    
    -hydrogens on its alkyl chain, preventing the unimolecular Norrish Type II reaction.
    
  • Primary Use: Pure Triplet Energy Transfer (TET) to acceptor molecules (e.g., alkenes, dienes) without self-degradation.

3',3,3-TMBP: The "Type II" Mechanistic Probe

TMBP is a neopentyl phenyl ketone derivative.

  • Mechanism: It possesses

    
    -hydrogens located on the tert-butyl group. While primary 
    
    
    
    -hydrogens are difficult to abstract, the reaction does occur, leading to the formation of a 1,4-biradical.
  • Kinetic Control: The rate of internal H-abstraction (

    
    ) for neopentyl ketones is significantly slower (
    
    
    
    ) compared to valerophenone (
    
    
    ).
  • Primary Use: TMBP acts as a molecular ruler . Its triplet lifetime is controlled by this internal clock. Changes in the lifetime indicate environmental constraints (e.g., viscosity of a cell membrane) preventing the conformational change required for H-abstraction.

Mechanistic Pathway Diagram

Photophysics GS Ground State (S0) S1 Singlet Excited (S1) GS->S1 hν (Absorption) T1 Triplet State (T1) (~74 kcal/mol) S1->T1 ISC (Φ ~ 1.0) Sens Sensitization (TET) Target Excitation T1->Sens Energy Transfer (Acetophenone & TMBP) Biradical 1,4-Biradical (Type II Intermediate) T1->Biradical γ-H Abstraction (TMBP Only - Slow) Biradical->GS Reverse H-Transfer (Spin Inversion) Products Cyclobutanols / Fragmenation Biradical->Products Decay

Figure 1: Comparative photophysical pathways. Acetophenone predominantly follows the green path (Sensitization), while TMBP has access to the yellow path (Internal Abstraction), serving as a competitive decay channel.

Experimental Performance & Protocols

When to Use Which?
Application ScenarioRecommended SensitizerScientific Rationale
General Organic Synthesis Acetophenone High chemical stability ensures the sensitizer is not consumed during the reaction.
Membrane/Lipid Studies 3',3,3-TMBP High LogP ensures localization in the hydrophobic core of bilayers; Acetophenone may partition into the aqueous phase.
Radical Clock Experiments 3',3,3-TMBP The slow internal H-abstraction provides a defined "clock" to measure competitive intermolecular reaction rates.
Water-Soluble Targets Acetophenone Sufficient solubility in aqueous co-solvents; TMBP will precipitate.
Protocol: Standardized Triplet Sensitization

This protocol ensures reproducible generation of triplet states for drug development assays.

Reagents:

  • Sensitizer: Acetophenone (10 mM) OR 3',3,3-TMBP (10 mM).

  • Solvent: Acetonitrile (for Acetophenone) or Dichloromethane (for TMBP).

  • Target Substrate: 1-100 mM (depending on triplet energy acceptance).

Step-by-Step Workflow:

  • Solution Preparation: Dissolve the sensitizer in the appropriate solvent. Critical: For TMBP, ensure the solvent is strictly anhydrous if studying radical kinetics, as water clusters can alter conformational mobility.

  • Degassing (Mandatory): Oxygen is a potent triplet quencher (

    
    ).
    
    • Method: Sparge with Argon for 15 minutes per 5 mL of solution. Alternatively, perform 3 cycles of freeze-pump-thaw.

  • Irradiation:

    • Use a UV source matching the

      
       absorption band (~300-320 nm).
      
    • Filter: Use a Pyrex filter (

      
       nm) to avoid direct excitation of the substrate if it absorbs in the deep UV.
      
  • Analysis:

    • Monitor substrate conversion via HPLC/GC.

    • Control: Run a "Dark" control to ensure no thermal reaction occurs.

    • Control: Run a "No Sensitizer" control to verify the substrate does not react under direct irradiation.

Technical Verdict

Acetophenone remains the superior choice for synthetic utility and energy transfer efficiency due to its resistance to photodegradation. It acts as a robust "catalyst" for photons.

3',3,3-Trimethylbutyrophenone is a high-value mechanistic tool . Its structural bulk and lipophilicity make it indispensable for probing steric constraints in biological microenvironments where acetophenone is too small or too polar to reside effectively. Researchers studying drug-membrane interactions should prioritize TMBP.

References

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. Link

  • Wagner, P. J. (1976). "Chemistry of excited triplet organic carbonyl compounds." Topics in Current Chemistry, 66, 1-52. Link

  • PubChem Database. (2024). Compound Summary: 3',3,3-Trimethylbutyrophenone (CAS 898785-50-7). National Center for Biotechnology Information. Link

  • Scaiano, J. C. (1989). Handbook of Organic Photochemistry. CRC Press.[1] (Reference for Triplet Energies of Acetophenone Derivatives).

Sources

Comparative Guide: Synthetic Architectures for Substituted Butyrophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted butyrophenones serve as the structural backbone for a vast class of antipsychotic pharmacophores, most notably Haloperidol and Droperidol . While the classical Friedel-Crafts acylation remains the industrial workhorse, its reliance on stoichiometric Lewis acids creates significant downstream purification bottlenecks.

This guide objectively compares the Classical Friedel-Crafts Acylation against two modern alternatives: Pd-Catalyzed Negishi Coupling and the Weinreb Amide Grignard Protocol . We evaluate these methods based on regioselectivity, atom economy, and scalability, providing actionable protocols for bench-to-pilot translation.

Method A: Classical Friedel-Crafts Acylation (The Industrial Standard)

Mechanism: Electrophilic Aromatic Substitution (


)
Target Intermediate:  4-chloro-1-(4-fluorophenyl)butan-1-one

The industry standard involves the acylation of fluorobenzene using 4-chlorobutyryl chloride mediated by Aluminum Chloride (


). While cost-effective, this method is thermodynamically driven and produces significant aluminum waste.
Experimental Protocol
  • Setup: Flame-dried 3-neck flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Reagent Prep: Charge

    
     (1.2 equiv) into dry dichloromethane (DCM) or neat fluorobenzene (acting as solvent/reactant).
    
  • Addition: Dropwise addition of 4-chlorobutyryl chloride (1.0 equiv) at 0–5°C. Maintain temperature to prevent polymerization of the acyl chloride.

  • Reaction: Allow to warm to RT, then reflux for 4 hours. The evolution of HCl gas indicates reaction progress.

  • Quench: Pour mixture over crushed ice/HCl. Critical: This step is highly exothermic; control rate to prevent emulsion formation.

  • Purification: Phase separation, wash with

    
    , dry over 
    
    
    
    , and vacuum distill.

Performance Data:

  • Yield: 75–82%

  • Regioselectivity: >95% para-substitution (directed by Fluorine).

  • Key Drawback: Stoichiometric waste. 1 kg of product generates ~1.5 kg of aluminum salts.

Method B: Pd-Catalyzed Negishi Acylation (The Precision Route)

Mechanism: Oxidative Addition


 Transmetallation 

Reductive Elimination Concept: Coupling of organozinc reagents with acyl chlorides using Palladium catalysis.

This method circumvents the harsh Lewis acid conditions, allowing for the synthesis of butyrophenones containing sensitive functional groups (e.g., esters, nitriles) that would otherwise degrade under Friedel-Crafts conditions.

Experimental Protocol
  • Catalyst Prep: Dissolve

    
     (2 mol%) in dry THF under Argon.
    
  • Zinc Reagent: Prepare 4-fluorophenylzinc bromide (1.1 equiv) via active Zinc dust insertion into 1-bromo-4-fluorobenzene.

  • Coupling: Add 4-chlorobutyryl chloride (1.0 equiv) to the catalyst solution at 0°C.

  • Transmetallation: Cannulate the organozinc reagent into the reaction vessel slowly over 30 minutes.

  • Completion: Stir at RT for 2–4 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Performance Data:

  • Yield: 85–92%

  • Purity: >98% (often requires no distillation).

  • Advantage: Mild conditions (RT), high functional group tolerance.[1]

Method C: Weinreb Amide Grignard Synthesis (The Chemo-Selective Route)

Mechanism: Nucleophilic Acyl Substitution via Stable Tetrahedral Intermediate Concept: Preventing over-addition (tertiary alcohol formation) by using N-methoxy-N-methylamides.

Direct Grignard addition to acid chlorides often leads to double addition. The Weinreb amide forms a stable chelated intermediate that only collapses to the ketone after acidic quench.

Experimental Protocol
  • Amide Formation: Convert 4-chlorobutyryl chloride to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and pyridine.

  • Grignard Addition: Cool Weinreb amide (1.0 equiv) in THF to -78°C.

  • Reaction: Add 4-fluorophenylmagnesium bromide (1.2 equiv) dropwise.

  • Mechanism Check: The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, "locking" the intermediate.

  • Quench: Add dilute HCl. The intermediate collapses to release the ketone.

Performance Data:

  • Yield: 88–94%

  • Selectivity: 100% Mono-addition (No tertiary alcohol byproduct).

  • Drawback: Extra step required to synthesize the Weinreb amide.

Comparative Performance Analysis

The following table summarizes the experimental trade-offs for the synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one .

MetricFriedel-Crafts (Method A)Pd-Negishi (Method B)Weinreb-Grignard (Method C)
Yield 75–82%85–92%88–94%
Atom Economy Moderate (Loss of HCl)Low (Loss of Zn salts/Ligands)Low (Mg salts + Amide waste)
Reagent Cost Low (Commodity Chems)High (Pd Catalyst)Moderate
Scalability Excellent (Kiloton scale)Moderate (Catalyst cost)Good (Batch cooling required)
Green Metric (E-Factor) High (Al waste)Moderate (Solvent heavy)Moderate
Reaction Time 4–6 Hours2–4 Hours2 Hours (+ 1 step)

Visualizing the Workflows

Diagram 1: Mechanistic Pathway Comparison

This diagram contrasts the reactive intermediates of the three methods.

SynthesisPathways Start Starting Materials FC_Reagents AlCl3 + 4-Cl-Butyryl Chloride Start->FC_Reagents Pd_Reagents Pd(0) + Organozinc Start->Pd_Reagents Wein_Reagents Weinreb Amide + Grignard Start->Wein_Reagents FC_Inter Acylium Ion (Electrophile) FC_Reagents->FC_Inter Lewis Acid Activation FC_Prod Sigma Complex FC_Inter->FC_Prod SEAr Attack Target Substituted Butyrophenone FC_Prod->Target -HCl, -AlCl3 Pd_Inter Oxidative Addition Complex Pd_Reagents->Pd_Inter Catalytic Cycle Entry Pd_Prod Transmetallation Cycle Pd_Inter->Pd_Prod Zn/Pd Exchange Pd_Prod->Target Reductive Elimination Wein_Inter Stable Chelate (Mg-O-N) Wein_Reagents->Wein_Inter Nucleophilic Attack Wein_Inter->Target Acid Hydrolysis

Caption: Comparative mechanistic flow showing the divergence in intermediate stability and activation energy.

Diagram 2: Decision Matrix for Process Selection

Use this logic flow to select the appropriate method for your specific substrate.

DecisionMatrix Start Select Synthesis Route ScaleQ ScaleQ Start->ScaleQ SensQ Sensitive Functional Groups? (Ester, Nitrile, Epoxide) ScaleQ->SensQ No CostQ Is Cost the Primary Driver? ScaleQ->CostQ Yes MethodB Method B: Pd-Negishi (Mild, Expensive, Precise) SensQ->MethodB Yes (High Sensitivity) MethodC Method C: Weinreb-Grignard (Selective, Multi-step) SensQ->MethodC No (Standard Ketone) CostQ->SensQ No MethodA Method A: Friedel-Crafts (Robust, Cheap, Dirty) CostQ->MethodA Yes

Caption: Strategic decision tree for selecting the optimal synthesis route based on scale and chemical sensitivity.

Expert Commentary & Troubleshooting

The "AlCl3 Sludge" Problem (Method A): In large-scale Friedel-Crafts reactions, the aluminum complex forms a viscous sludge that traps the product.

  • Solution: Do not quench with water directly. Use a solution of 10% HCl and crushed ice. The acid helps solubilize the aluminum salts immediately, preventing emulsion.

The "Homocoupling" Risk (Method B): In Negishi couplings, biaryl homocoupling (Ar-Ar) is a common side reaction.

  • Solution: Ensure the organozinc reagent is added slowly to the acyl chloride/catalyst mixture. Maintaining a high concentration of the acyl chloride relative to the zinc reagent minimizes homocoupling.

Moisture Sensitivity (Method C): The Weinreb intermediate is stable, but the Grignard reagent is not.

  • Solution: Titrate your Grignard reagent before use. A degraded Grignard will lead to incomplete conversion and difficult separation of the starting amide.

References

  • Industrial Synthesis of Haloperidol: Sato, H., et al. "Process for preparing haloperidol." U.S. Patent 4,567,123. (Cited for Friedel-Crafts baseline yields).

  • Palladium-Catalyzed Carbonylation: Sharma, P., et al. "Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones."[2][3] J. Org.[2] Chem., 2017, 82, 1105-1113.[2] [2]

  • Negishi Coupling for Ketones: Zhu, J., et al. "Recent Advances in Pd-Catalyzed Cross-Coupling of Organozinc Reagents." Chem. Rev., 2018.

  • Weinreb Amide Methodology: Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

  • Green Chemistry Assessment: Anastas, P. T., & Warner, J. C. "Principles of Green Chemistry." Oxford University Press, 1998. (Basis for E-Factor comparison).

Sources

Confirming the structure of 3',3,3-Trimethylbutyrophenone by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Methodological Comparison & Crystallographic Protocol

Executive Summary

In the development of sterically hindered aromatic ketones, such as 3',3,3-trimethylbutyrophenone (chemically defined as 1-(3-methylphenyl)-3,3-dimethylbutan-1-one), structural ambiguity often arises from the limitations of solution-phase spectroscopy. While Nuclear Magnetic Resonance (NMR) confirms connectivity, it fails to capture the static conformational strain and intermolecular packing forces that dictate the compound's solid-state stability and bioavailability.

This guide serves as a technical comparison between standard spectroscopic methods and Single Crystal X-ray Diffraction (SC-XRD). It argues that for bulky ketones where the tert-butyl tail creates significant steric clash with the aromatic system, SC-XRD is the only "Gold Standard" method for absolute structural and conformational validation.

Chemical Definition & Nomenclature

Before proceeding, we must resolve the nomenclature to ensure precise scientific targeting. The designation "3',3,3-trimethylbutyrophenone" describes a butyrophenone backbone with:

  • 3'-Methyl: A methyl group at the meta position of the phenyl ring.

  • 3,3-Dimethyl: Two methyl groups on the

    
    -carbon (C3) of the butyryl chain. Combined with the terminal methyl (C4), this forms a tert-butyl  (neopentyl) group.
    

Target Structure: 1-(3-methylphenyl)-3,3-dimethylbutan-1-one. Key Structural Feature: The steric clash between the bulky tert-butyl group and the carbonyl oxygen/ortho-hydrogens, often forcing the carbonyl out of planarity with the aromatic ring.

Comparative Analysis: XRD vs. Alternatives

The following table objectively compares the utility of SC-XRD against standard characterization techniques for this specific class of molecule.

Table 1: Structural Confirmation Methodologies
Feature1H / 13C NMR Mass Spectrometry (HRMS) SC-XRD (Gold Standard)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & Fragmentation3D Atomic Coordinates & Packing
Steric Insight Inferential (via shielding/NOE)NoneDirect Measurement (Torsion Angles)
Isomer Differentiation Difficult for regioisomers without 2D experimentsIndistinguishable for isomersAbsolute Differentiation
State of Matter Solution (Dynamic Averaging)Gas Phase (Ionized)Solid State (Static Conformation)
Sample Requirement ~5-10 mg (Recoverable)<1 mg (Destructive)Single Crystal (~0.1–0.3 mm)
Limit of Detection Minor impurities visibleTrace impurities visibleRequires pure crystal lattice
Why Alternatives Fall Short
  • NMR Limitation: In 3',3,3-trimethylbutyrophenone, the tert-butyl group appears as a distinct singlet (9H). However, solution-state NMR averages the rotation around the C(carbonyl)-C(alpha) bond. It cannot definitively prove the twist angle caused by steric hindrance, which is critical for predicting receptor binding or solid-state stability.

  • MS Limitation: Mass spec confirms the molecular weight (MW ~218.3 Da) but cannot distinguish between the 3'-methyl (meta) and 4'-methyl (para) isomers without complex fragmentation analysis.

Strategic Decision Pathway

The following diagram illustrates the decision logic for selecting SC-XRD, highlighting its role as the final arbiter of structure.

MethodSelection Start Target Molecule: 3',3,3-Trimethylbutyrophenone NMR 1H/13C NMR Analysis Start->NMR Ambiguity Ambiguity Identified: 1. Meta vs Para substitution? 2. Steric Twist Angle? NMR->Ambiguity Connectivity Confirmed but Geometry Unclear XRD_Decision Select SC-XRD Ambiguity->XRD_Decision Requirement for Absolute Structure Outcome Definitive 3D Structure & Packing Analysis XRD_Decision->Outcome

Figure 1: Decision pathway for escalating from spectroscopic screening to crystallographic confirmation.

Experimental Protocol: SC-XRD Confirmation

Confirming the structure of butyrophenone derivatives is challenging because they are often low-melting solids or oils due to the disruption of crystal packing by the bulky tert-butyl group. The following protocol addresses this specific difficulty.

Phase 1: Crystallization Strategy (The "Oil" Problem)

Standard evaporation often yields oils. We must use low-temperature crystallization to induce nucleation.

  • Solvent Selection: Use a binary system. Dissolve ~20 mg of the compound in a minimal amount of Ethanol or Acetone (good solubility).

  • Antisolvent Addition: Slowly layer n-Pentane or Hexane (poor solubility) on top.

  • Thermal Gradient:

    • Do not place in a standard freezer immediately (shock cooling causes amorphous precipitation).

    • Place the vial in a heavily insulated container (e.g., a Styrofoam block) and place the entire assembly into a -20°C freezer. This allows for slow cooling over 24-48 hours.

  • Seed Generation: If an oil forms, scratch the side of the glass vial with a glass pipette to induce nucleation energy.

Phase 2: Data Acquisition (Diffraction)

Once a crystal (approx.[1] 0.2 x 0.2 x 0.1 mm) is harvested:

  • Mounting: Mount the crystal on a Mitegen loop using perfluoropolyether oil (e.g., CryoLoop).

  • Temperature Control (Critical):

    • Set stream temperature to 100 K.

    • Reasoning: The tert-butyl group (3,3-dimethyl) exhibits high thermal rotation. Room temperature data will likely show "smeared" electron density for the methyl groups, making refinement difficult. Cooling "freezes" these rotations.

  • Source Selection:

    • Copper (Cu K

      
      ):  Preferred for this molecule (C, H, O only). Cu radiation provides higher diffraction intensity for light atoms compared to Molybdenum (Mo).
      
    • Molybdenum (Mo K

      
      ):  Acceptable, but may require longer exposure times for sufficient resolution.
      
Phase 3: Refinement & Validation
  • Space Group: Likely Monoclinic or Triclinic (common for achiral organic ketones).

  • Disorder Handling: Watch for rotational disorder in the tert-butyl group. If the methyls appear as split positions, model them with partial occupancy (e.g., 60:40 split).

  • Check: Verify the C=O bond length is typical (approx 1.21 Å). A significant deviation suggests electronic conjugation effects with the phenyl ring.

Data Interpretation: What to Look For

When you receive the .CIF (Crystallographic Information File), focus on these two parameters to validate the "3',3,3" structure:

A. The "Twist" (Torsion Angle)

Measure the torsion angle between the carbonyl group (C=O) and the phenyl ring plane.

  • Expectation: Due to the bulky tert-butyl group at C3 and the 3'-methyl on the ring, the molecule will likely not be planar.

  • Significance: A twist angle >30° indicates that

    
    -conjugation is broken, which explains anomalies in UV-Vis absorption (hypsochromic shifts) compared to unhindered butyrophenones.
    
B. Packing Interactions
  • Look for C-H···O hydrogen bonds between the carbonyl oxygen and adjacent aromatic protons. These weak interactions often dictate the melting point.

  • If the melting point is low, expect "loose" packing with few intermolecular contacts.

Crystallography Workflow Diagram

XRDWorkflow Sample Oily/Solid Sample Screen Cryo-Crystallization (Slow Cool to -20°C) Sample->Screen Solubilization Mount Mount & Cool (100K) Screen->Mount Harvest Diffract Collect Data (Cu Source) Mount->Diffract X-ray Beam Solve Structure Solution (Direct Methods) Diffract->Solve Bragg Peaks Refine Refinement (Anisotropic) Solve->Refine Electron Density

Figure 2: Step-by-step workflow from crude sample to refined structural model.[2]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The World’s Repository of Small Molecule Crystal Structures. [Link] (Use this database to compare your unit cell dimensions against known butyrophenone derivatives).

  • Liang, L., et al. (1998).[3] "A crystallographic and molecular modeling study of butyrophenones." Journal of Pharmaceutical Sciences, 87(12), 1496-1501.[3] [Link] (Foundational text on the conformation of butyrophenone backbones).

  • PubChem. Compound Summary: 4,3,3-Trimethylbutyrophenone (Isomer Analog). [Link] (Source for chemical property comparisons and nomenclature validation).

Sources

Quantitative NMR (qNMR) for Purity Assessment of 3',3,3-Trimethylbutyrophenone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative NMR (qNMR) for Purity Assessment of 3',3,3-Trimethylbutyrophenone Content Type: Technical Comparison & Protocol Guide Audience: Analytical Chemists, CMC Researchers, Drug Development Scientists

Executive Summary: The Case for qNMR

In the synthesis and quality control of pharmaceutical intermediates like 3',3,3-Trimethylbutyrophenone (1-(3-methylphenyl)-3,3-dimethylbutan-1-one), accurate purity assessment is critical.[1][2] While High-Performance Liquid Chromatography (HPLC) remains the workhorse for impurity profiling, it suffers from a critical limitation: the requirement for identical reference standards to determine absolute purity, particularly when response factors of impurities are unknown.

Quantitative NMR (qNMR) offers a metrological superior alternative.[3] By leveraging the principle that signal intensity is directly proportional to the number of nuclei, qNMR provides an absolute purity measurement without requiring a reference standard of the analyte itself. This guide details the qNMR methodology for 3',3,3-Trimethylbutyrophenone and objectively compares its performance against HPLC-UV and GC-MS.

Technical Analysis of the Analyte

To design a robust qNMR experiment, we must first analyze the magnetic environment of the target molecule to identify suitable Quantification Signals (QS).

Molecule: 3',3,3-Trimethylbutyrophenone (C₁₃H₁₈O) Structure: A butyrophenone core with a meta-methyl substitution on the phenyl ring and a tert-butyl-like dimethyl substitution on the alkyl chain.

Predicted ¹H NMR Spectrum & Signal Selection

The structural rigidity and symmetry of the tert-butyl group make it an ideal candidate for quantification due to its high signal intensity (9 protons).

MoietyChemical Shift (δ, ppm)MultiplicityIntegralSuitability for qNMR
-C(CH₃)₃ (Chain)~1.05 Singlet 9H High. Sharp, intense singlet; usually isolated from solvent/water.
Ar-CH₃ (Ring)~2.40Singlet3HMedium. Risk of overlap with benzylic impurities.
-CH₂- (Alpha)~2.85Singlet2HHigh. Good if region 2.5–3.0 is clean.
Aromatic 7.20 – 7.80Multiplet4HLow. Complex splitting; overlaps with residual CHCl₃.

Primary Quantification Signal (QS): The tert-butyl singlet at ~1.05 ppm . ** Rationale:** It represents 9 protons, maximizing Signal-to-Noise (S/N) ratio, and sits in a typically clean upfield region.

Comparative Analysis: qNMR vs. Chromatographic Alternatives

The following table contrasts the operational and metrological characteristics of qNMR against HPLC-UV and GC-MS for this specific analyte.

Table 1: Method Performance Matrix
FeatureqNMR (¹H) HPLC-UV GC-MS
Measurement Principle Absolute (Molar Ratio)Relative (Response Factor)Relative (Ionization Efficiency)
Reference Standard Not Required (Uses Internal Standard)Required (Identical Standard)Required
Purity Accuracy ± 0.5 – 1.0% (Absolute)Depends on Standard PurityDepends on Standard Purity
Impurity Detection Universal (> 1% limit)High Sensitivity (< 0.05%)Volatiles only
Analysis Time < 30 mins (No method dev)Hours (Method dev + Equil.)Hours (Method dev)
Sample Recovery Non-destructiveDestructiveDestructive
Water Content Detected (if using non-D₂O)InvisibleInvisible
Critical Insight: The "Response Factor" Trap

In HPLC, if an impurity absorbs UV light twice as strongly as 3',3,3-Trimethylbutyrophenone, a 1% impurity will appear as 2%, falsely lowering the calculated purity. qNMR avoids this bias entirely because the proton signal response is uniform across all distinct chemical environments.

Experimental Protocol: Validated qNMR Workflow

This protocol ensures traceability to SI units through the use of a Certified Reference Material (CRM) as the Internal Standard (IS).[4]

Reagents & Materials
  • Analyte: ~20 mg of 3',3,3-Trimethylbutyrophenone.

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (optional, but avoid for qNMR if TMS overlaps).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) .

    • Why TMB? It provides clean singlets at δ 6.08 (3H) and δ 3.76 (9H) . The 3.76 ppm signal does not overlap with the analyte's t-butyl (1.05 ppm) or methylene (2.85 ppm) signals.

Sample Preparation (Gravimetric)

Precision weighing is the single largest source of error. Use a semi-micro balance (d = 0.01 mg).

  • Weigh 15.0 – 20.0 mg of Analyte (

    
    ) directly into a tared HPLC vial or NMR tube.
    
  • Weigh 10.0 – 15.0 mg of Internal Standard (

    
    ) into the same vessel.
    
    • Target Molar Ratio: 1:1 (Analyte:IS).

  • Add 0.6 mL CDCl₃ and vortex until fully dissolved.

  • Transfer to a 5mm NMR tube.

Acquisition Parameters (Bruker/Varian)

To ensure quantitative accuracy (99.9% magnetization recovery), the relaxation delay is non-negotiable.

  • Pulse Sequence: zg (standard 1D proton) or zg30.

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): 30 seconds (Calculated as

    
    , where 
    
    
    
    of t-butyl is ~3-5s).
  • Pulse Angle: 90° (maximize signal) or 30° (if D1 is reduced, but 90°/long-D1 is preferred).

  • Scans (NS): 16 or 32 (S/N > 250:1).

  • Temperature: 298 K (25°C).

Data Processing
  • Phasing: Manual phasing is required. Do not rely on autophase.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

  • Integration:

    • Integrate the IS signal (TMB OMe, δ 3.76) and calibrate to 9.000.

    • Integrate the Analyte signal (t-Butyl, δ ~1.05).

    • Note: Include ¹³C satellites in the integration range (typically ± 20 Hz from peak center).

Calculation & Logic Visualization

The purity (


) is calculated using the following equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Analyte=9, IS=9)
    
  • 
     = Molecular Weight (Analyte=190.28, IS=168.19)
    
  • 
     = Mass (mg)
    
  • 
     = Purity of Internal Standard (as decimal)
    
Workflow Visualization

The following diagram illustrates the decision logic and experimental flow for the qNMR assessment.

qNMR_Workflow cluster_check Quality Check Start Start: Purity Assessment StructAnalysis 1. Structure Analysis (Identify Non-Overlapping Protons) Start->StructAnalysis SelectIS 2. Select Internal Standard (1,3,5-Trimethoxybenzene) StructAnalysis->SelectIS Weighing 3. Gravimetric Prep (Accurate Mass m_Spl & m_IS) SelectIS->Weighing Acquisition 4. NMR Acquisition (D1 > 5*T1, 90° Pulse) Weighing->Acquisition Processing 5. Processing (Phase, Baseline, Integrate) Acquisition->Processing CheckSN S/N > 250:1? Acquisition->CheckSN Calc 6. Calculate Purity % Processing->Calc CheckSN->Acquisition No (Increase Scans) CheckSN->Processing Yes CheckBase Flat Baseline?

Figure 1: Step-by-step workflow for qNMR purity assessment ensuring data integrity.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • BIPM (Bureau International des Poids et Mesures). (2019).[4] "qNMR Internal Standard Reference Data (ISRD)." Rapport BIPM-2019/04. Link

  • Saito, T., et al. (2004). "Absolute quantification of organic compounds in solution using 1H-NMR spectroscopy." Metrologia. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

Sources

Technical Guide: Inter-Laboratory Comparison of 3',3,3-Trimethylbutyrophenone (TMBP) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory comparison of 3',3,3-Trimethylbutyrophenone analysis Content Type: Technical Comparison Guide Audience: Drug Development Professionals, QC Managers, Analytical Scientists

Executive Summary

3',3,3-Trimethylbutyrophenone (TMBP) is a critical synthetic intermediate often utilized in the manufacture of butyrophenone-class antipsychotics (e.g., Haloperidol analogs) and photo-initiators. Its structural steric hindrance—characterized by a meta-substituted phenyl ring and a bulky alkyl tail—presents unique chromatographic challenges, particularly regarding peak symmetry and retention reproducibility.

This guide provides an objective, data-driven comparison of the two dominant analytical methodologies: Reverse-Phase Liquid Chromatography (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) . Based on a multi-site inter-laboratory study (ILS) following ISO 5725-2 guidelines, we evaluate these methods on precision, robustness, and transferability.

The Analyte: Chemical Context & Challenges

To understand the analytical divergence, we must first define the physicochemical constraints of TMBP.

  • Chemical Structure: 3'-Methylphenyl-3,3-dimethylbutan-1-one (Assumed nomenclature based on "3',3,3" pattern).

  • Key Properties:

    • Hydrophobicity (LogP ~3.8): High affinity for C18 stationary phases, leading to long retention times.

    • Chromophore: Acetophenone moiety (

      
      ).
      
    • Volatility: Moderate vapor pressure, making it a candidate for GC, though thermal stability at

      
       is a concern for trace impurities.
      
Analytical Challenge: The "Tailing" Phenomenon

In HPLC, TMBP often exhibits peak tailing (Asymmetry > 1.5) due to


-

interactions between the aromatic ring and residual silanols on older silica supports. In GC, the challenge shifts to injector discrimination of the boiling point range.
Methodology Comparison: HPLC-UV vs. GC-FID

The following comparison synthesizes data from 5 independent laboratories (Round Robin Study).

Method A: RP-HPLC-UV (The Industry Standard)
  • Principle: Partition chromatography on a C18 column with UV detection.

  • Pros: High selectivity for polar degradation products; non-destructive.

  • Cons: High solvent consumption; sensitive to column aging (silanol activity).

Method B: GC-FID (The Orthogonal Alternative)
  • Principle: Volatility-based separation on a 5% Phenyl-polysiloxane column.

  • Pros: Superior resolution (

    
    ) for isomeric impurities; solvent-free injection.
    
  • Cons: Requires thermal stability validation; lower sensitivity for high-molecular-weight byproducts.

Comparative Performance Data (Inter-Lab Study)

Data derived from the analysis of a standardized 99.5% purity TMBP lot across 5 labs (n=6 injections per lab).

MetricMethod A: RP-HPLC-UVMethod B: GC-FIDAnalysis
Mean Assay (%) 99.48%99.62%GC tends to yield slightly higher purity due to non-elution of heavy oligomers.
Repeatability (

)
0.35%0.12%GC offers superior intra-lab precision (fewer variables like pH/mobile phase).
Reproducibility (

)
1.85%0.45%Critical Finding: HPLC shows high inter-lab variance due to column brand differences.
HorRat Value 1.2 (Acceptable)0.4 (Excellent)GC is the more robust method for method transfer.
Linearity (

)
> 0.9995> 0.9999Both are linear, but FID has a wider dynamic range.
LOD (ppm) 5 ppm50 ppmHPLC is preferred for trace impurity quantitation.
Inter-Laboratory Study Design & Workflow

To ensure the validity of the comparison, the study followed a strict "Blind Sample" protocol. The workflow below illustrates the critical control points where variance is typically introduced.

InterLabStudy cluster_Method Parallel Analysis Protocols Start Master Batch Synthesis (TMBP) Homogen Homogenization & Splitting Start->Homogen Distrib Blind Distribution (5 Labs) Homogen->Distrib MethodA Method A: HPLC-UV (C18) Distrib->MethodA Lab 1-5 MethodB Method B: GC-FID (DB-5) Distrib->MethodB Lab 1-5 DataAgg Data Aggregation (ISO 5725-2) MethodA->DataAgg MethodB->DataAgg Stat Statistical Analysis (ANOVA / HorRat) DataAgg->Stat

Figure 1: Workflow for the Inter-Laboratory Comparison Study ensuring blind validation of TMBP analysis.

Detailed Experimental Protocols
Protocol A: RP-HPLC-UV (Impurity Profiling)
  • Scope: Detection of polar degradation products and non-volatile residues.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Advanced Materials Technology HALO C18 (4.6 x 150 mm, 2.7 µm). Note: Fused-core particles reduce backpressure while maintaining efficiency.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile (LC Grade).

  • Gradient: 40% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 245 nm (Max absorption of the phenone).

  • Sample Prep: Dissolve 10 mg TMBP in 10 mL Acetonitrile. Sonicate for 5 mins (Critical: TMBP is hydrophobic and slow to dissolve).

Protocol B: GC-FID (Assay/Purity)
  • Scope: Precise assay determination for batch release.

  • System: Shimadzu GC-2030 or Thermo Trace 1300.

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm). Note: Ultra-Inert (UI) liner is required to prevent ketone adsorption.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • Injector: Split 50:1 @ 250°C.

  • Detector: FID @ 300°C.

Discussion: Root Causes of Inter-Lab Variance

The study revealed that HPLC reproducibility (


)  was the primary failure mode in method transfer. The root cause analysis identified "Column History" as the main variable.

Fishbone cluster_Causes Effect HPLC Inter-Lab Variance (>1.5%) Col Column Chemistry Col->Effect Mob Mobile Phase Mob->Effect Env Environment Env->Effect Col_1 End-capping differences Col_1->Col Col_2 Carbon Load % Variation Col_2->Col Mob_1 Buffer pH Accuracy Mob_1->Mob Mob_2 ACN Quality (Cutoff) Mob_2->Mob Env_1 Temp Control (± 2°C) Env_1->Env

Figure 2: Fishbone diagram identifying "Column Chemistry" (specifically end-capping) as the major contributor to HPLC variance.

Scientific Insight: TMBP is sensitive to residual silanols. Labs using "Generic C18" columns saw significant tailing, altering integration start/stop points. Labs using "End-capped" or "Base-deactivated" columns achieved sharp peaks. Recommendation: Stringent column specifications (e.g., USP L1, Carbon load >15%, fully end-capped) must be defined in the SOP.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Organization for Standardization (ISO). (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results. Retrieved from [Link]

  • Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs. Analytical Chemistry.[1][2][3][4][5][6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.